Product packaging for Ophiopogonin R(Cat. No.:)

Ophiopogonin R

Katalognummer: B12382020
Molekulargewicht: 770.9 g/mol
InChI-Schlüssel: ADNSCHWVDQCQAG-LRFPQHMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ophiopogonin R is a steroidal glycoside compound isolated from the traditional medicinal herb, Ophiopogon japonicus (Maidong). This plant source is renowned for containing a diverse array of bioactive steroidal saponins and homoisoflavonoids, which have been the subject of extensive research for their multifaceted pharmacological potential . While specific studies on this compound are ongoing, related compounds from the same source, such as Ophiopogonin D, have demonstrated significant research value in areas including cardiovascular protection, anti-inflammatory responses, and anti-cancer activity in vitro and in vivo . The mechanisms of action for these related saponins often involve the modulation of key signaling pathways, such as NF-κB, PI3K/AKT, and MAPK, and the regulation of processes like apoptosis and mitochondrial function . As a naturally derived saponin, this compound presents a compelling candidate for investigating its unique biological profile and structure-activity relationship. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the primary scientific literature for the latest findings on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H62O15 B12382020 Ophiopogonin R

Eigenschaften

Molekularformel

C39H62O15

Molekulargewicht

770.9 g/mol

IUPAC-Name

(1R,2R,4S,5'R,6R,7S,8S,9S,10S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,8,10-triol

InChI

InChI=1S/C39H62O15/c1-17-8-11-38(49-16-17)19(3)39(48)26(54-38)14-37(47)22-7-6-20-12-21(9-10-35(20,4)23(22)13-25(41)36(37,39)5)51-34-32(30(45)28(43)24(15-40)52-34)53-33-31(46)29(44)27(42)18(2)50-33/h6,17-19,21-34,40-48H,7-16H2,1-5H3/t17-,18+,19-,21+,22-,23+,24-,25+,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1

InChI-Schlüssel

ADNSCHWVDQCQAG-LRFPQHMNSA-N

Isomerische SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)O)C)O)O)C)OC1

Kanonische SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)O)C)O)O)C)OC1

Herkunft des Produkts

United States

Foundational & Exploratory

Ophiopogonin R mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Ophiopogonins

Introduction

Ophiopogonins are a class of steroidal glycosides isolated from the root tuber of Ophiopogon japonicus, a plant long used in traditional medicine. Modern in vitro research has identified several ophiopogonin derivatives, primarily Ophiopogonin B (OP-B), Ophiopogonin D (OP-D), and Ophiopogonin D' (OPD'), as possessing significant pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the in vitro effects of these key ophiopogonins, with a focus on their anti-cancer and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, presenting detailed signaling pathways, quantitative data, and experimental protocols.

Note: While the topic specifies "Ophiopogonin R," the available scientific literature predominantly focuses on derivatives such as B, D, and D'. This guide will therefore detail the mechanisms of these well-researched compounds.

Core In Vitro Mechanisms of Action

Ophiopogonins exert their biological effects by modulating a complex network of cellular processes, including apoptosis, autophagy, and inflammation. Their actions are primarily mediated through the regulation of key signaling cascades.

Anti-Cancer Activity: Induction of Cell Death and Proliferation Suppression

Ophiopogonins have demonstrated potent anti-cancer effects across a variety of cancer cell lines by inducing programmed cell death and inhibiting critical oncogenic signaling pathways.

Ophiopogonins trigger apoptosis through both caspase-dependent and -independent pathways.

  • Ophiopogonin D' (OPD'): RIPK1-Mediated, Caspase-Independent Apoptosis: In androgen-independent human prostate cancer cells (PC3), OPD' induces apoptosis through a mechanism independent of caspases.[1] Treatment with OPD' does not show reduced efficacy when cells are co-treated with a pan-caspase inhibitor (Z-VAD-FMK).[1] Instead, OPD' upregulates the expression of Receptor-Interacting Protein Kinase 1 (RIPK1) and the pro-apoptotic protein Bim.[1] This suggests a mode of cell death reliant on the RIPK1 signaling axis, diverging from the classical caspase cascade.[1]

G cluster_0 Prostate Cancer Cell OPD Ophiopogonin D' RIPK1 RIPK1 Expression OPD->RIPK1 Upregulates Bim Bim Expression RIPK1->Bim Upregulates Apoptosis Caspase-Independent Apoptosis Bim->Apoptosis Induces Caspase Caspase Pathway Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase Inhibits

OPD' induces caspase-independent apoptosis via RIPK1.
  • Ophiopogonin D (OP-D): Caspase-Dependent Apoptosis and p53 Activation: In contrast, OP-D induces classical apoptosis in human laryngocarcinoma and colorectal cancer cells. This involves the activation of initiator caspase-9 and effector caspase-3.[2][3][4] Furthermore, in colorectal cancer cells, OP-D activates the tumor suppressor protein p53 by disrupting its interaction with the negative regulator MDM2, an effect that requires ribosomal proteins L5 and L11.[5] OP-D also suppresses the oncoprotein c-Myc via the CNOT2 complex, further contributing to its pro-apoptotic effects.[5]

  • Ophiopogonin B (OP-B): ROS-Dependent Mitochondrial Apoptosis: In nasopharyngeal carcinoma (NPC) cells, OP-B triggers apoptosis by inducing the accumulation of reactive oxygen species (ROS).[6] This leads to a disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-3, indicating the involvement of the intrinsic mitochondrial pathway.[6]

Ophiopogonins target multiple signaling cascades that are frequently deregulated in cancer.

  • PI3K/AKT Pathway: Both OP-D and OP-B have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[3][7][8] This pathway is a central regulator of cell survival, proliferation, and growth. In non-small cell lung cancer (NSCLC) cells, OP-B-mediated inhibition of PI3K/Akt leads to the induction of autophagy.[8]

  • NF-κB Pathway: OP-D is a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway in lung cancer cells.[7] It prevents the activation of IκB kinase (IKK), which in turn blocks the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in inflammation, survival, and proliferation.[7][9]

G cluster_0 NF-κB Signaling OPD Ophiopogonin D IKK IκB Kinase (IKK) OPD->IKK Inhibits IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p65/p50) IkBa_d->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Anti-Apoptosis)

OP-D inhibits the NF-κB signaling pathway.
  • STAT3 Pathway: In NSCLC, OP-D abrogates the signal transducer and activator of transcription 3 (STAT3) signaling cascade.[10] It inhibits the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[10] This prevents STAT3 dimerization and nuclear translocation, thereby downregulating the expression of its target genes, which include key regulators of apoptosis (Bcl-2, Bcl-xL) and cell cycle progression (Cyclin D1).[2][10]

  • Hippo Pathway: OP-B induces apoptosis in NPC cells by activating the Hippo signaling pathway.[6] It promotes the expression of the core Hippo kinases MST1 and LATS1, leading to the inhibitory phosphorylation of the oncoprotein YAP. This suppresses the transcriptional activity of the YAP-TEAD complex, which is crucial for cell proliferation.[6]

The role of ophiopogonins in autophagy is complex and appears to be context-dependent.

  • Induction of Autophagy (OP-B): In NSCLC cell lines (NCI-H157 and H460), OP-B induces autophagy, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[8] This pro-autophagic effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy.[8]

  • Inhibition of Autophagic Cell Death (OP-D): Conversely, OP-D has been shown to protect against doxorubicin-induced autophagic cell death by alleviating mitochondrial damage.[11] This suggests that OP-D can modulate autophagy to promote cell survival under certain cytotoxic conditions.

Anti-inflammatory Activity

Ophiopogonin D and ruscogenin (another constituent of Ophiopogon japonicus) exhibit significant anti-inflammatory properties in vitro.

  • Inhibition of Cell Adhesion: OP-D and ruscogenin dose-dependently reduce the phorbol-12-myristate-13-acetate (PMA)-induced adhesion of HL-60 leukemia cells to ECV304 endothelial cells.[12][13] This process is a critical step in the inflammatory response, where leukocytes adhere to the endothelium before migrating into tissues.

  • Suppression of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, various compounds from O. japonicus, including OP-D, inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[14] The anti-inflammatory mechanism of OP-D is linked to its suppression of the NF-κB signaling pathway.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on ophiopogonins.

Table 1: Cytotoxicity and Anti-proliferative Effects of Ophiopogonins

Ophiopogonin Cell Line Assay Concentration / IC₅₀ Effect Reference
Ophiopogonin D' PC3 (Prostate) CCK-8 ~5.0 µM Inhibition of cell growth [1]
Ophiopogonin D A549 (Lung) Proliferation Assay 10 µM Blocked basal and cytokine-induced proliferation [7]
Ophiopogonin D HCT116 (Colon) Cell Viability 20-40 µM Significant inhibition of cell viability [2]
Ophiopogonin B C666-1, HK1 (NPC) MTT 10-40 µg/ml Dose-dependent inhibition of cell viability [6]
Ruscogenin HL-60/ECV304 Adhesion Assay IC₅₀ = 7.76 nmol/l Reduced PMA-induced cell adhesion [12][13]

| Ophiopogonin D | HL-60/ECV304 | Adhesion Assay | IC₅₀ = 1.38 nmol/l | Reduced PMA-induced cell adhesion |[12][13] |

Table 2: Effects of Ophiopogonins on Inflammatory Mediators

Ophiopogonin Cell Line Stimulant Mediator Concentration Effect Reference
Compound 7* RAW264.7 LPS NO IC₅₀ = 10.9 µg/mL Inhibited NO production [14]
Compound 10* RAW264.7 LPS IL-1β IC₅₀ = 32.5 µg/mL Inhibited IL-1β production [14]
Compound 10* RAW264.7 LPS IL-6 IC₅₀ = 13.4 µg/mL Inhibited IL-6 production [14]

*Note: Compounds 7 and 10 are homoisoflavonoids isolated from O. japonicus in the cited study.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro experiments used to elucidate the mechanisms of ophiopogonins.

Protocol 1: Cell Viability Assay (CCK-8 Method)
  • Objective: To determine the effect of ophiopogonins on cell proliferation and viability.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., PC3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat cells with various concentrations of the ophiopogonin compound (e.g., 1, 2.5, 5, 10, 25, and 50 μM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]

    • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Objective: To quantify the extent of apoptosis induced by ophiopogonins.

  • Methodology:

    • Cell Seeding and Treatment: Seed cells (e.g., 2.0 x 10⁵ cells/well) in 6-well plates and treat with the desired concentrations of ophiopogonin (e.g., 2.5 or 5.0 μM OPD') for the chosen time (e.g., 18 hours).[1]

    • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis
  • Objective: To detect changes in the expression levels of specific proteins within signaling pathways.

  • Methodology:

    • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RIPK1, p-STAT3, LC3, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow General In Vitro Experimental Workflow cluster_assays Cellular & Molecular Assays start Cell Culture (Select appropriate cell line) treatment Treatment with this compound (Dose- and time-course) start->treatment viability Cell Viability Assay (MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western other Other Assays (ROS, ELISA, etc.) treatment->other analysis Data Analysis (IC50, Fold Change, etc.) viability->analysis apoptosis->analysis western->analysis other->analysis conclusion Mechanism of Action Elucidation analysis->conclusion

A generalized workflow for in vitro studies of this compound.

References

Ophiopogonin R: A Deep Dive into its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin R is a collective term for a group of steroidal saponins isolated from the roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine. Among these, Ophiopogonin D (OP-D) and Ophiopogonin B (OP-B) have emerged as the most extensively studied compounds, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Pharmacological Activities

Ophiopogonins exhibit a diverse range of pharmacological effects, including cardiovascular protection, anti-cancer, anti-inflammatory, and metabolic regulation. These activities are underpinned by the modulation of various signaling pathways.

Cardiovascular Protective Effects

Ophiopogonin D has been shown to protect against cardiovascular damage through multiple mechanisms. It can attenuate doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and mitigating mitochondrial damage[1]. Furthermore, OP-D has been observed to reduce H2O2-induced injury in human umbilical vein endothelial cells (HUVECs) by decreasing the mRNA levels of pro-inflammatory and apoptotic genes in a dose-dependent manner[1]. Pre-treatment with OP-D also reduces lipid peroxidation and protein carbonylation induced by oxidative stress[1].

A key mechanism in its cardiovascular protective role is the upregulation of Cytochrome P450 2J2 (CYP2J2) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[1]. This upregulation leads to a significant reduction in Angiotensin II (Ang II)-induced NF-κB nuclear translocation, IκBα downregulation, and the activation of pro-inflammatory cytokines such as TNF-α, IL-6, and VCAM-1 in HUVECs[1].

Anti-Cancer Activity

Both Ophiopogonin D and B have demonstrated significant anti-cancer properties. OP-D has been shown to inhibit the proliferation of human lung cancer cells and down-regulate the expression of various oncogenic gene products by suppressing the NF-κB, PI3K/AKT, and AP-1 signaling pathways[1][2]. It also induces apoptosis and exerts anti-tumor effects in non-small cell lung carcinoma (NSCLC) by inhibiting the STAT3 signaling pathway[1][3].

Ophiopogonin B has been found to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells by inducing apoptosis and disrupting mitochondrial integrity[4]. This is achieved through the activation of the Hippo signaling pathway, leading to an increase in the expression of MST1 and LATS1, and subsequent phosphorylation and inactivation of the transcriptional co-activator YAP[4].

Anti-inflammatory Effects

Ophiopogonin D exhibits potent anti-inflammatory activity. In a mouse model of colitis, OP-D was shown to alleviate the condition by inhibiting the epithelial NF-κB signaling pathway[5]. It also ameliorates renal function in streptozotocin-induced diabetic nephropathy in rats by suppressing the inflammatory response. Specifically, OP-D treatment leads to a decrease in the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the kidney tissue of diabetic rats[6]. Furthermore, in mouse pulmonary epithelial cells, OP-D can ameliorate inflammation induced by particulate matter (PM2.5) by inhibiting the AMPK/NF-κB signaling pathway[1].

Metabolic Regulation

Ophiopogonin D has been shown to have beneficial effects on metabolic disorders. In high-fat diet-induced obese mice, OP-D administration reduces body weight, hyperglycemia, hyperlipidemia, and insulin resistance. These effects are associated with a reversal of gut dysbiosis, characterized by a decrease in the Firmicutes-to-Bacteroidetes ratio and levels of endotoxin-bearing Proteobacteria.

Quantitative Data

The following tables summarize the quantitative data on the pharmacological properties of this compound derivatives.

Table 1: In Vitro Anti-Cancer Activity of Ophiopogonin B (OP-B)

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung carcinoma14.22 ± 1.94
NCI-H1299Non-small cell lung carcinoma12.14 ± 2.01
NCI-H460Non-small cell lung carcinoma6.11 ± 1.83

Table 2: Pharmacokinetic Parameters of Ophiopogonin D (OP-D) in Rats

ParameterValueUnitCondition
Clearance (CL)0.024 ± 0.010L/min/kgIntravenous dosing (77.0 µg/kg)
Terminal Half-life (t1/2)17.29 ± 1.70minIntravenous dosing (77.0 µg/kg)
Clearance (CL) in 'SHENMAI' injection0.007 ± 0.002L/min/kgIntravenous dosing

Table 3: Anti-inflammatory Effects of Ophiopogonin D (OP-D) in a DSS-induced Colitis Mouse Model

CytokineFold Change (DSS vs. Control)Fold Change (DSS + OP-D vs. DSS)
TNF-α~4.5~0.5
IL-6~6.0~0.4
IL-1β~5.0~0.6

Experimental Protocols

In Vivo Studies
  • Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg, dissolved in 0.1 M citrate buffer (pH 4.5), after an overnight fast. Control rats receive an equal volume of citrate buffer.

  • Treatment: Ophiopogonin D is suspended in 0.1% sodium carboxymethyl cellulose (CMC-Na) solution. Diabetic rats are treated with OP-D daily by oral gavage for 12 weeks at doses of 2.5, 5, and 10 mg/kg body weight. A control group of diabetic rats receives the vehicle (0.1% CMC-Na) only.

  • Assessment: Fasting blood glucose levels are monitored every four weeks. At the end of the treatment period, serum and kidney tissues are collected for biochemical and histological analysis, including the measurement of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and assessment of renal fibrosis.

  • Animal Model: Male C57BL/6 mice are fed a high-fat diet (HFD) to induce obesity and metabolic syndrome.

  • Treatment: After the development of obesity, mice are administered Ophiopogonin D.

  • Assessment: Body weight, blood glucose, lipid levels, and insulin resistance are measured. Fecal samples are collected for 16S rRNA gene pyrosequencing to analyze changes in the gut microbiota.

  • Cell Culture and Implantation: Human cancer cells (e.g., non-small cell lung carcinoma A549 cells) are cultured and then subcutaneously implanted into nude mice.

  • Treatment: Once tumors are established, mice are treated with Ophiopogonin D.

  • Assessment: Tumor volume and weight are measured regularly. At the end of the experiment, tumors are excised for histological and molecular analysis, including the expression of proteins in relevant signaling pathways (e.g., p-STAT3).

In Vitro Assays
  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours. The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

  • Cell Treatment: Cells are treated with the desired concentration of this compound for the indicated time.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, NF-κB p65, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.

  • qPCR: The relative mRNA expression of target genes (e.g., TNF-α, IL-6) is quantified using a real-time PCR system with SYBR Green dye. The expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Ophiopogonin_Anti_Cancer_Signaling cluster_OPD Ophiopogonin D cluster_OPB Ophiopogonin B OPD Ophiopogonin D PI3K_AKT PI3K/AKT Pathway OPD->PI3K_AKT Inhibits NFkB NF-κB Pathway OPD->NFkB Inhibits STAT3 STAT3 Pathway OPD->STAT3 Inhibits Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation NFkB->Proliferation STAT3->Proliferation OPB Ophiopogonin B Hippo Hippo Pathway OPB->Hippo Activates YAP YAP (Inactivated) Hippo->YAP Phosphorylates Apoptosis_B Apoptosis YAP->Apoptosis_B Promotes

Caption: Signaling pathways modulated by Ophiopogonin D and B in cancer cells.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model (e.g., Diabetic Rat) Treatment Ophiopogonin D Treatment Animal_Model->Treatment Analysis_in_vivo Biochemical & Histological Analysis Treatment->Analysis_in_vivo Cell_Culture Cell Culture Treatment_vitro Ophiopogonin D Treatment Cell_Culture->Treatment_vitro Cell_Viability Cell Viability (CCK-8) Treatment_vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment_vitro->Apoptosis_Assay Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Treatment_vitro->Molecular_Analysis

References

Ophiopogonin: A Technical Guide to its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This technical guide focuses on Ophiopogonin D, a prominent and extensively researched steroidal glycoside from Ophiopogon japonicus. Initial searches for "Ophiopogonin R" did not yield specific findings, suggesting it may be a less common compound or a variant spelling. Given the wealth of data available for Ophiopogonin D and its significance in the pharmacological activities of Ophiopogon japonicus, this guide will primarily detail its properties and mechanisms. Information on related compounds like Ophiopogonin D' and Ophiopogonin B is also included where relevant.

Introduction to Ophiopogonin and its Traditional Use

Ophiopogon japonicus (Thunb.) Ker Gawl., known as "Maidong" in Traditional Chinese Medicine (TCM), has been a staple in Asian medicine for centuries.[1][2] Traditionally, it is used to nourish yin, generate bodily fluids, moisten the lungs, and clear heart-fire.[1][2] Its applications in TCM include treating coughs, thirst, and digestive issues.[3] Modern phytochemical research has identified several active components in Ophiopogon japonicus, with steroidal saponins like Ophiopogonin D being major contributors to its therapeutic effects.[1][4] Ophiopogonin D is a C27 steroid glycoside that has garnered significant scientific interest for its diverse pharmacological activities.[5]

Chemical Properties

Ophiopogonin D is a white crystalline powder with the molecular formula C₄₄H₇₀O₁₆ and a molecular weight of 855.07 g/mol .[6][7] It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[6] The chemical structures of Ophiopogonin D and its isomer, Ophiopogonin D', are well-characterized.[8]

Pharmacological Activities and Mechanisms of Action

Ophiopogonin D exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, and immunomodulatory activities.[5][6][9]

Anti-inflammatory Effects

Ophiopogonin D has demonstrated significant anti-inflammatory properties in various models. It can ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway and reduce lung inflammation induced by particulate matter by suppressing the AMPK/NF-κB pathway.[5][6] It also shows protective effects in diabetic nephropathy by inhibiting the inflammatory response.[6][10] The anti-inflammatory mechanism is largely attributed to its ability to suppress the activation of NF-κB and related pro-inflammatory cytokines.[11]

Anti-Cancer Activity

The anti-cancer potential of ophiopogonins has been explored in several studies. Ophiopogonin D' has been shown to induce apoptosis in prostate cancer cells through a RIPK1-dependent pathway.[12] Ophiopogonin D can suppress the proliferation of lung cancer cells by modulating multiple oncogenic signaling pathways and can induce apoptosis in colon cancer cells by activating p53.[13] Furthermore, Ophiopogonin B has been found to induce apoptosis in nasopharyngeal carcinoma cells via the Hippo signaling pathway.[9]

Cardiovascular Protection

Ophiopogonin D is recognized as a key bioactive component in traditional Chinese medicine formulations used for cardiovascular conditions.[6] It has been shown to protect against doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and mitigating mitochondrial damage.[6]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological activity and pharmacokinetics of Ophiopogonin D.

ParameterValueSpeciesModelReference
Pharmacokinetics of Ophiopogonin D (Intravenous Dosing, 77.0 µg/kg)
Clearance (Cl)0.024 ± 0.010 L/min/kgRatIn vivo[6]
Terminal Half-life (T½)17.29 ± 1.70 minRatIn vivo[6]
Analytical Method Validation
Linearity Range2.5 - 480.0 ng/mLLC-MS/MS[6]
Lower Limit of Quantification (LLOQ)2.5 ng/mLLC-MS/MS[6]
Lower Limit of Detection (LLOD)1.0 ng/mLLC-MS/MS[6]
Intra-day Precision (RSD)< 8.9%LC-MS/MS[6]
Inter-day Precision (RSD)< 8.9%LC-MS/MS[6]
Accuracy97.5 - 107.3%LC-MS/MS[6]
In Vitro Anti-Cancer Activity of Ophiopogonin D'
Apoptosis Induction in DU145 cells2.5 µMHuman Prostate Cancer CellsIn vitro[12]
In Vivo Anti-Cancer Activity of Ophiopogonin D'
Tumor Growth Inhibition2.5 and 5.0 mg/kgMouse Xenograft (DU145)In vivo[12]

Experimental Protocols

Extraction and Isolation of Ophiopogonins

A general procedure for the extraction of ophiopogonins from the roots of Ophiopogon japonicus involves solvent extraction. The dried root powder is typically extracted with a chloroform/methanol mixture (1:1, v/v), followed by methanol and 70% ethanol using heat reflux for 2 hours for each solvent. The extracts are then combined and filtered for further purification and analysis.

In Vitro Cell Viability Assay

Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated overnight. The cells are then treated with varying concentrations of Ophiopogonin D for a specified period. Cell viability is assessed using methods like the MTT assay, where the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[13]

Western Blotting for Protein Expression Analysis

To investigate the effect of ophiopogonins on protein expression, cancer cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p53, c-Myc, RIPK1) and subsequently with secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[13]

In Vivo Tumor Xenograft Model

BALB/c nude mice are subcutaneously injected with human cancer cells (e.g., DU145). Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of Ophiopogonin D' at specified doses (e.g., 2.5 and 5.0 mg/kg bodyweight). Tumor volume and body weight are measured regularly to assess the anti-tumor efficacy and toxicity of the compound.[12]

Pharmacokinetic Analysis in Rats

Male Sprague-Dawley rats are administered Ophiopogonin D intravenously at a dose of 77.0 µg/kg. Blood samples are collected at various time points post-administration. Plasma concentrations of Ophiopogonin D are determined using a validated LC-MS/MS method. The pharmacokinetic parameters are then calculated using a two-compartment model.[6]

Signaling Pathways and Visualizations

Ophiopogonin D and its related compounds modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

Ophiopogonin D exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway.

G Ophiopogonin D in Anti-inflammatory Signaling Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates Ophiopogonin D Ophiopogonin D Ophiopogonin D->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Degrades, releasing Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Induces transcription of G Ophiopogonin D' Induced Apoptosis Ophiopogonin D' Ophiopogonin D' RIPK1 RIPK1 Ophiopogonin D'->RIPK1 Increases expression Caspase 8 Caspase 8 Ophiopogonin D'->Caspase 8 Decreases cleavage Bim Bim Ophiopogonin D'->Bim Increases expression Apoptosis Apoptosis RIPK1->Apoptosis Bim->Apoptosis G In Vivo Anti-Cancer Experimental Workflow cluster_setup Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Inoculation Subcutaneous Inoculation Cell_Culture->Tumor_Inoculation Animal_Model Nude Mice Animal_Model->Tumor_Inoculation Grouping Random Grouping Tumor_Inoculation->Grouping Treatment Ophiopogonin Administration Grouping->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision Monitoring->Endpoint Analysis Histology & Biomarker Analysis Endpoint->Analysis

References

Ophiopogonin R: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Activity of Ophiopogonins and Related Compounds

The biological efficacy of ophiopogonins and their derivatives has been quantified in numerous studies. The following tables summarize the key findings, presenting IC50 values for their anti-inflammatory and anti-cancer activities. This data provides a basis for comparing the potency of different naturally occurring analogs.

Table 1: Anti-Inflammatory Activity of Ophiopogonins and Related Compounds
CompoundAssayCell LineStimulantIC50Reference
Ophiopogonin D Cell AdhesionHL-60 and ECV304PMA1.38 nmol/L[1]
Ruscogenin Cell AdhesionHL-60 and ECV304PMA7.76 nmol/L[1]
4'-O-Demethylophiopogonanone E IL-1β ProductionRAW 264.7LPS32.5 ± 3.5 µg/mL[2][3]
4'-O-Demethylophiopogonanone E IL-6 ProductionRAW 264.7LPS13.4 ± 2.3 µg/mL[2][3]
Table 2: Anti-Cancer Activity of Ophiopogonins and Related Compounds
CompoundCell LineAssayIC50Reference
Ophiopogon japonicus Ethanolic Extract (ZOJE) NCI-H1299 (Lung Cancer)Cell Viability (48h)140.6 ± 12.3 µg/mL[4]
Ophiopogon japonicus Ethanolic Extract (COJE) NCI-H1299 (Lung Cancer)Cell Viability (48h)259.5 ± 40.9 µg/mL[4]
Ophiopogon japonicus Ethanolic Extract (ZOJE) A549 (Lung Cancer)Cell Viability (48h)411.8 ± 66.5 µg/mL[4]
Ophiopogon japonicus Ethanolic Extract (COJE) A549 (Lung Cancer)Cell Viability (48h)330.6 ± 45.5 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published findings. This section outlines the protocols for the key assays used to determine the biological activities presented in the tables above.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production - Griess Assay

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[8][9][10]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[8]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the molecular mechanisms of drug action, such as the modulation of signaling pathways.[11][12][13][14][15]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (typically 20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of inflammatory cells (like HL-60) to endothelial cells (like ECV304), a key step in the inflammatory response.[1][16][17]

Protocol:

  • Endothelial Cell Culture: Grow ECV304 cells to confluence in a 96-well plate.

  • Stimulation: Treat the ECV304 cells with an inflammatory stimulus like Phorbol-12-myristate-13-acetate (PMA) to induce the expression of adhesion molecules.

  • Leukocyte Labeling: Label HL-60 cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-incubation: Add the labeled HL-60 cells to the stimulated ECV304 monolayer in the presence of various concentrations of the test compound.

  • Incubation and Washing: Incubate for a defined period (e.g., 1-2 hours) to allow for cell adhesion. Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent HL-60 cells using a fluorescence plate reader.

  • Analysis: Calculate the percentage of adhesion inhibition compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Ophiopogonin D has been shown to exert its anti-cancer and anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a typical workflow for screening the biological activity of ophiopogonin derivatives.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Bioassays cluster_analysis Data Analysis Compound Ophiopogonin Derivative Treatment Treat Cells with Compound at Various Concentrations Compound->Treatment CellCulture Cell Culture (e.g., Cancer Cells, Macrophages) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Inflammation Anti-inflammatory (Griess Assay) Treatment->Inflammation Mechanism Mechanism of Action (Western Blot) Treatment->Mechanism IC50 IC50 Determination Viability->IC50 Inflammation->IC50 PathwayAnalysis Signaling Pathway Analysis Mechanism->PathwayAnalysis

Caption: General workflow for in vitro screening of ophiopogonin derivatives.

Ophiopogonin D in Anti-Cancer Signaling: Inhibition of the STAT3 Pathway

Ophiopogonin D has been demonstrated to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[18][19][20]

G OPD Ophiopogonin D JAK JAK OPD->JAK Apoptosis Apoptosis OPD->Apoptosis STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Transcription->Apoptosis

Caption: Ophiopogonin D inhibits the JAK/STAT3 signaling pathway.

Ophiopogonin D in Anti-Inflammatory Signaling: Inhibition of the NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. Ophiopogonin D has been shown to suppress its activation.[21][22][23][24] Ruscogenin also inhibits NF-κB activation.[25][26][27][28]

G OPD Ophiopogonin D IKK IKK OPD->IKK NFkB NF-κB (p65/p50) OPD->NFkB inhibits translocation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasomal Degradation pIkB->Proteasome Transcription Gene Transcription (e.g., TNF-α, IL-6, iNOS) Nucleus->Transcription Inflammation Inflammatory Response Transcription->Inflammation

Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.

Structure-Activity Relationship Insights

  • Aglycone vs. Glycoside: The data on cell adhesion inhibition suggests that the glycosidic moiety is crucial for the potent anti-inflammatory activity of Ophiopogonin D (IC50 = 1.38 nmol/L) compared to its aglycone, Ruscogenin (IC50 = 7.76 nmol/L).[1] The sugar chain likely influences the compound's solubility, cell permeability, and interaction with its molecular target.

  • Homoisoflavonoids: The anti-inflammatory activity of homoisoflavonoids isolated from Ophiopogon japonicus, such as 4'-O-Demethylophiopogonanone E, highlights that other classes of compounds from this plant also contribute to its overall therapeutic effect.[2][3] The potent inhibition of pro-inflammatory cytokines by these compounds suggests they may be valuable scaffolds for further development.

  • General Observations: Ophiopogonin D consistently demonstrates robust activity across various assays, indicating it is a key bioactive constituent of Ophiopogon japonicus.[21] Its ability to modulate multiple critical signaling pathways, including STAT3, NF-κB, and PI3K/AKT, underscores its potential as a multi-target therapeutic agent.[18][21]

Conclusion and Future Directions

The available evidence strongly supports the potential of ophiopogonins, particularly Ophiopogonin D, as promising leads for the development of novel anti-inflammatory and anti-cancer drugs. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers in this field.

Future research should focus on the following areas:

  • Synthesis of Analogs: A systematic synthesis of Ophiopogonin D and Ruscogenin analogs with modifications at various positions (e.g., on the steroid core and the sugar moieties) is necessary to establish a clear and detailed SAR.

  • Target Identification: Elucidating the direct molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

  • In Vivo Studies: More extensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in relevant animal models of cancer and inflammatory diseases.

By addressing these research gaps, the full therapeutic potential of this important class of natural products can be realized.

References

In Vivo Efficacy of Ophiopogonins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide summarizes the in vivo efficacy of Ophiopogonin D (OP-D) and Ophiopogonin D' (OPD'), as the majority of available research focuses on these compounds. Specific in vivo efficacy studies on Ophiopogonin R were not prominently found in the reviewed literature.

Quantitative Data Summary

The in vivo efficacy of Ophiopogonin D and D' has been evaluated in various animal models, demonstrating potential therapeutic benefits in oncology and nephrology. The data from these studies are summarized below for comparative analysis.

Table 1: In Vivo Efficacy of Ophiopogonin D' in a Prostate Cancer Xenograft Model
CompoundAnimal ModelDosageTreatment DurationKey FindingsPercentage Inhibition
Ophiopogonin D'Nude mice with PC3 xenograft tumors2.5 mg/kg/day (i.p.)24 days (5 days/week)Not statistically significant reduction in tumor weight24.4%
Ophiopogonin D'Nude mice with PC3 xenograft tumors5.0 mg/kg/day (i.p.)24 days (5 days/week)Significant tumor growth inhibition79.8%

Data extracted from a study on the in vivo effects of OPD' in nude mice bearing PC3 xenograft tumors.[1]

Table 2: In Vivo Efficacy of Ophiopogonin D in a Diabetic Nephropathy Rat Model
CompoundAnimal ModelDosageKey Biochemical Parameters (Compared to DN model group)
Ophiopogonin D (High Dose)Streptozotocin-induced diabetic nephropathy ratsNot specified↓ Serum Creatinine, ↓ Blood Urea Nitrogen, ↑ Serum Albumin
Ophiopogonin D (Medium Dose)Streptozotocin-induced diabetic nephropathy ratsNot specified↓ Serum Creatinine, ↓ Blood Urea Nitrogen, ↑ Serum Albumin
Ophiopogonin D (High Dose)Streptozotocin-induced diabetic nephropathy ratsNot specified↓ Fasting Blood Glucose, ↓ HbA1c
Ophiopogonin D (Medium Dose)Streptozotocin-induced diabetic nephropathy ratsNot specified↓ HbA1c

Data from a study investigating the protective effect of OP-D in a streptozotocin-induced diabetic nephropathy rat model.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Prostate Cancer Xenograft Model in Nude Mice
  • Animal Model: Male nude mice are used for the establishment of the PC3 xenograft tumor model.[1]

  • Cell Line: Human prostate cancer cell line PC3 is utilized for tumor induction.

  • Tumor Induction: PC3 cells are subcutaneously injected into the flanks of the mice. Tumor growth is monitored regularly.

  • Treatment Groups: Mice are randomly assigned to different treatment groups, typically including a vehicle control group and groups receiving different doses of Ophiopogonin D'.

  • Drug Administration: Ophiopogonin D' is administered via intraperitoneal (i.p.) injection. In one study, doses of 2.5 and 5.0 mg/kg of body weight were given daily for 5 days a week over a period of 24 days.[1]

  • Efficacy Evaluation: Tumor volume is measured at regular intervals throughout the study. At the end of the study, tumors are excised, photographed, and weighed. Body weight of the mice is also monitored to assess toxicity.[1]

  • Statistical Analysis: Statistical tests are employed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Streptozotocin-Induced Diabetic Nephropathy in Rats
  • Animal Model: Male Sprague Dawley rats are commonly used.[2]

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ). The development of diabetes is confirmed by measuring blood glucose levels.

  • Treatment Groups: Diabetic rats are divided into several groups: a diabetic nephropathy (DN) model group, positive control group (e.g., receiving Gliclazide), and groups treated with different doses of Ophiopogonin D (low, medium, and high).[2]

  • Drug Administration: Ophiopogonin D is administered to the treatment groups. The route and frequency of administration should be clearly defined.

  • Assessment of Renal Function: At the end of the treatment period, various parameters are assessed to evaluate renal function. This includes measuring serum levels of creatinine, blood urea nitrogen, and albumin.[2][3]

  • Glycemic Control Assessment: Fasting blood glucose (FBG) and glycosylated hemoglobin (HbA1c) levels are measured to assess the effect of the treatment on hyperglycemia.[2]

  • Histopathological Analysis: Kidney tissues are collected for histopathological examination to observe any structural changes.

  • Analysis of Inflammatory and Oxidative Stress Markers: The expression of inflammatory markers (e.g., IL-6, TNF-α, NF-κB) and markers of oxidative stress are measured in kidney tissue.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Ophiopogonins are mediated through the modulation of various signaling pathways. The following diagrams illustrate these mechanisms and the experimental workflows.

Ophiopogonin D' Anti-Tumor Experimental Workflow

G cluster_0 Pre-clinical Model Development cluster_1 Intervention cluster_2 Data Collection & Analysis Animal Model Selection Animal Model Selection PC3 Cell Culture PC3 Cell Culture Animal Model Selection->PC3 Cell Culture Tumor Implantation Tumor Implantation PC3 Cell Culture->Tumor Implantation Grouping Random Grouping Tumor Implantation->Grouping Treatment Ophiopogonin D' Administration (i.p. injection) Grouping->Treatment Control Vehicle Control Grouping->Control Tumor Measurement Tumor Volume & Weight Measurement Treatment->Tumor Measurement Control->Tumor Measurement Statistical Analysis Statistical Analysis Tumor Measurement->Statistical Analysis Body Weight Body Weight Body Weight->Statistical Analysis

Caption: Workflow of the in vivo anti-tumor study of Ophiopogonin D'.

Proposed Anti-Inflammatory Mechanism of Ophiopogonin D

G Ophiopogonin D Ophiopogonin D NF-κB Signaling Pathway NF-κB Signaling Pathway Ophiopogonin D->NF-κB Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->NF-κB Signaling Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF-κB Signaling Pathway->Pro-inflammatory Cytokines

Caption: Ophiopogonin D's inhibition of the NF-κB signaling pathway.

Cardioprotective Mechanism of Ophiopogonin D

G Ophiopogonin D Ophiopogonin D CYP2J3 CYP2J3 Ophiopogonin D->CYP2J3 Upregulates Myocardial Ischemia-Reperfusion Injury Myocardial Ischemia-Reperfusion Injury Cardioprotection Cardioprotection PI3K/Akt/eNOS Pathway PI3K/Akt/eNOS Pathway CYP2J3->PI3K/Akt/eNOS Pathway Activates PI3K/Akt/eNOS Pathway->Cardioprotection

Caption: Cardioprotective signaling pathway activated by Ophiopogonin D.

References

Methodological & Application

Application Notes and Protocols: Ophiopogonin R Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin R is a steroidal saponin derived from the tuberous root of Ophiopogon japonicus, a plant widely used in traditional medicine. Ophiopogonins, as a class of bioactive compounds, have demonstrated a range of pharmacological activities, including cardioprotective, anti-inflammatory, and anti-cancer effects[1]. These properties make this compound a compound of significant interest for further research and drug development.

This document provides detailed protocols for the extraction and purification of this compound from Ophiopogon japonicus. The methodologies described herein are based on established techniques for the isolation of steroidal saponins from this plant species. Additionally, this guide includes a summary of quantitative data for various extraction and purification methods and a proposed signaling pathway potentially modulated by this compound, based on the known activities of structurally related ophiopogonins like Ophiopogonin D.

Extraction Protocols

Several methods can be employed for the extraction of this compound from the dried tuberous roots of Ophiopogon japonicus. The choice of method may depend on the desired yield, purity, and available equipment.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Preparation of Plant Material: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

  • Solvent Selection: Prepare a 1 mol/L aqueous solution of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim]CF3SO3) as the extraction solvent.[2]

  • Extraction Process:

    • Mix the powdered plant material with the ionic liquid solvent at a solid-liquid ratio of 1:40 (g/mL).[2]

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 60 minutes at a controlled temperature.[2]

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the plant debris.

    • Collect the supernatant containing the crude extract.

    • Proceed with purification steps.

Heat Reflux Extraction

A conventional method for saponin extraction.

Protocol:

  • Preparation of Plant Material: Prepare the powdered Ophiopogon japonicus as described for UAE.

  • Solvent Selection: Use 70% ethanol as the extraction solvent.

  • Extraction Process:

    • Combine the powdered plant material with the 70% ethanol in a round-bottom flask at a solid-liquid ratio of 1:10 (g/mL).

    • Heat the mixture to reflux for 2 hours.

    • Allow the mixture to cool.

  • Post-Extraction:

    • Filter the mixture to remove solid plant material.

    • Collect the filtrate.

    • The filtrate can be concentrated under reduced pressure to yield a crude extract.

Data Summary for Extraction Methods
Extraction MethodSolventSolid-Liquid Ratio (g/mL)TimeTemperatureKey FindingsReference
Ultrasound-Assisted Extraction (UAE)1 mol/L [Bmim]CF3SO31:4060 minNot specifiedEfficient for simultaneous extraction of steroidal saponins and homoisoflavonoids.[2]
Heat Reflux Extraction70% Ethanol1:102 hoursReflux TemperatureA conventional and widely used method.General Practice
Ionic Liquid-Ultrasonic Extraction1 mol/L [Bmim]CF3SO31:4060 minNot specifiedGreen and efficient method.[2]

Purification Protocols

Following extraction, the crude extract contains a mixture of compounds. The following purification steps are recommended to isolate this compound.

Macroporous Resin Column Chromatography

This technique is effective for the initial cleanup and enrichment of saponins from the crude extract.

Protocol:

  • Preparation of Crude Extract: Dissolve the concentrated crude extract in an appropriate solvent (e.g., 50% ethanol) to prepare the loading sample.

  • Column Preparation:

    • Select a suitable macroporous resin (e.g., HPD-300).

    • Pack the resin into a glass column and equilibrate with deionized water.

  • Sample Loading and Elution:

    • Load the prepared sample onto the column at a controlled flow rate (e.g., 2-3 bed volumes per hour).

    • Wash the column with deionized water to remove impurities like sugars and salts.

    • Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 90% ethanol).

    • Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fraction Pooling and Concentration:

    • Pool the fractions containing this compound.

    • Concentrate the pooled fractions under reduced pressure to obtain an enriched saponin extract.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of this compound to a high degree of purity.

Protocol:

  • Sample Preparation: Dissolve the enriched saponin extract from the previous step in the mobile phase.

  • HPLC System and Column:

    • Utilize a preparative HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the compound has a chromophore).

    • A C18 reversed-phase column is commonly used for saponin separation.[3][4][5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient of 35%-55% acetonitrile over 45 minutes.[4][5]

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 1 mL/min for an analytical column).[3][4][5]

    • Column Temperature: Maintain a constant column temperature, for instance, 35°C.[4][5]

    • Detector Settings (ELSD): Set the drift tube temperature to 100°C and the gas flow rate to 3.0 L/min.[4][5]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Data Summary for HPLC Purification
ParameterValueReference
Column Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile (A) - Water (B)[4][5]
Gradient 35%-55% A over 0-45 min[4][5]
Flow Rate 1 mL/min[3][4][5]
Column Temperature 35°C[4][5]
Detector ELSD[3][4][5]
Drift Tube Temperature 100°C[4][5]
Gas Flow Rate 3.0 L/min[4][5]

Experimental Workflow and Signaling Pathway

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Dried Ophiopogon japonicus Root Grinding Grinding to Powder Start->Grinding Extraction Ultrasound-Assisted or Heat Reflux Extraction Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Macroporous Resin Column Chromatography Crude_Extract->Column_Chromatography Proceed to Purification Enriched_Fractions Enriched Saponin Fractions Column_Chromatography->Enriched_Fractions HPLC Preparative HPLC Enriched_Fractions->HPLC Pure_Ophiopogonin_R Pure this compound HPLC->Pure_Ophiopogonin_R

Caption: Workflow for the extraction and purification of this compound.

Postulated Signaling Pathway for Ophiopogonin Pharmacological Activity

While the specific signaling pathways modulated by this compound have not been extensively studied, based on the known activities of other ophiopogonins like Ophiopogonin D, a potential mechanism of action can be postulated. Ophiopogonin D has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB, PI3K/AKT, and AMPK.[6]

Ophiopogonin_Signaling_Pathway cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Ophiopogonin Ophiopogonin (e.g., Ophiopogonin D) PI3K_AKT PI3K/AKT Pathway Ophiopogonin->PI3K_AKT Inhibition AMPK AMPK Pathway Ophiopogonin->AMPK Activation NF_kB NF-κB Pathway Ophiopogonin->NF_kB Inhibition Apoptosis ↑ Apoptosis in Cancer Cells PI3K_AKT->Apoptosis Inhibits Cell_Proliferation ↓ Cell Proliferation PI3K_AKT->Cell_Proliferation Promotes AMPK->Cell_Proliferation Inhibits Inflammation ↓ Inflammation NF_kB->Inflammation Promotes

Caption: Postulated signaling pathways modulated by ophiopogonins.

References

Application Note & Protocol: Quantification of Ophiopogonin R and Major Saponins in Ophiopogon japonicus by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogon japonicus (Mai Dong) is a traditional Chinese medicine rich in steroidal saponins, which are considered its primary active constituents. Accurate quantification of these saponins is crucial for quality control, pharmacological studies, and the development of herbal medicines. While the specific nomenclature "Ophiopogonin R" is not widely cited in scientific literature, this application note details a robust High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of major representative saponins from Ophiopogon japonicus, such as Ophiopogonin D. This method can be adapted for the quantification of other related steroidal saponins, including this compound, provided a reference standard is available.

Steroidal saponins often lack a strong ultraviolet (UV) chromophore, making detection by conventional HPLC-UV challenging. The ELSD is a universal detector that is independent of the optical properties of the analyte, making it ideal for the analysis of these compounds.[1][2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ELSD Analysis sample Ophiopogon japonicus Tuber Powder extraction Ultrasonic Extraction with Methanol sample->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration dissolution Redissolve in Water concentration->dissolution l_l_extraction Liquid-Liquid Extraction with n-Butanol dissolution->l_l_extraction final_concentration Evaporate Butanol Fraction l_l_extraction->final_concentration final_dissolution Reconstitute in Methanol for HPLC final_concentration->final_dissolution hplc_injection Inject Sample final_dissolution->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection Evaporative Light Scattering Detection (ELSD) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Experimental workflow for the quantification of Ophiopogonins.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a suitable amount of Ophiopogonin D reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with different concentrations. These will be used to construct a calibration curve.

Sample Preparation

This protocol is adapted from established methods for extracting saponins from Ophiopogon japonicus.[1]

  • Grinding: Mill the dried tuberous roots of Ophiopogon japonicus into a fine powder.

  • Extraction:

    • Accurately weigh 2.0 g of the powdered sample into a flask.

    • Add 100 mL of methanol and perform ultrasonic-assisted extraction for 60 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness using a rotary evaporator at 65°C under reduced pressure.

  • Liquid-Liquid Extraction:

    • Redissolve the dried extract in 50 mL of water.

    • Transfer the aqueous solution to a separatory funnel and extract four times with water-saturated n-butanol (25 mL, 25 mL, 20 mL, and 20 mL).

    • Combine the n-butanol fractions.

  • Final Preparation:

    • Evaporate the pooled n-butanol fractions to dryness at 65°C under reduced pressure.

    • Dissolve the residue in 5 mL of methanol.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-ELSD Chromatographic Conditions

The following conditions are based on methods developed for the simultaneous determination of multiple ophiopogonins.[2][3]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Kromasil 100-5 C18, 4.6 mm × 250 mm, 5 µm)[2]
Mobile Phase A: Acetonitrile; B: Water
Gradient Elution 0-45 min, 35%-55% A
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
ELSD Detector Alltech 3300 or equivalent
Drift Tube Temp. 100°C
Gas Flow Rate 3.0 L/min (Nitrogen)

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data for a typical HPLC-ELSD method for saponin quantification, demonstrating its suitability for quality control and research.

Table 1: Linearity and Range for Ophiopogonin Quantification

AnalyteLinear Range (µg)Regression EquationCorrelation Coefficient (r)
Ophiopogonin D0.2 - 2.5Y = aX + b> 0.999
Ophiopogonin D'0.2 - 2.5Y = aX + b> 0.999
Ophiopogonin C0.2 - 2.5Y = aX + b> 0.999
(Data derived from similar multi-component analyses, specific equation parameters may vary)[2]

Table 2: Precision, Repeatability, and Stability

ParameterOphiopogonin D (%RSD)Ophiopogonin D' (%RSD)
Intra-day Precision < 2.0%< 2.0%
Inter-day Precision < 3.0%< 3.0%
Repeatability < 3.0%< 3.0%
Stability (24h) < 2.0%< 2.0%
(Acceptance criteria for a validated method)

Table 3: Accuracy (Recovery)

AnalyteSpiked AmountAmount FoundRecovery (%)RSD (%)
Ophiopogonin DLow, Medium, High-95.75% - 103.1%< 3.0%
Ophiopogonin D'Low, Medium, High-95.75% - 103.1%< 3.0%
Ophiopogonin CLow, Medium, High-95.75% - 103.1%< 3.0%
(Recovery data based on similar saponin quantification studies)[2]

Note on Sensitivity: For higher sensitivity, LC-MS methods can be employed. A validated LC-MS method for Ophiopogonin D in rat plasma demonstrated a lower limit of quantification (LLOQ) of 2.5 ng/mL and a lower limit of detection (LLOD) of 1.0 ng/mL.[4]

Signaling Pathway (Illustrative)

While this application note focuses on quantification, Ophiopogonin D has been studied for its pharmacological effects. For instance, it has been shown to attenuate inflammation by suppressing the AMPK/NF-κB pathway.[5]

signaling_pathway cluster_cell Epithelial Cell PM25 PM2.5 AMPK AMPK PM25->AMPK inhibits OphiopogoninD Ophiopogonin D OphiopogoninD->AMPK activates NFkB NF-κB AMPK->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes

References

Application Notes and Protocols for Ophiopogonin R Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing drug delivery systems for Ophiopogonin R is limited. The following application notes and protocols are substantially based on research conducted on structurally related compounds, primarily Ophiopogonin D and polysaccharides from Ophiopogon japonicus. Researchers should consider these protocols as a starting point and optimize them for this compound.

I. Introduction

Ophiopogonins, a class of steroidal saponins isolated from the roots of Ophiopogon japonicus, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This compound, a member of this class, holds significant therapeutic promise. However, its clinical translation may be hampered by challenges such as poor aqueous solubility and limited bioavailability. The development of advanced drug delivery systems is crucial to overcome these limitations and enhance the therapeutic efficacy of this compound.

This document provides a comprehensive guide to the development and characterization of nano-based drug delivery systems for this compound, with a focus on liposomal and nanoemulsion formulations. The protocols and data presented are adapted from studies on related ophiopogonins and serve as a foundational framework for this compound-specific research.

II. Data Presentation: Formulation Characteristics

The following tables summarize key quantitative data from studies on drug delivery systems for ophiopogonin-related compounds. These values can be used as benchmarks for the development of this compound formulations.

Table 1: Physicochemical Properties of Ophiopogonin-Loaded Nanocarriers

Formulation TypeActive CompoundAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading / Encapsulation EfficiencyReference
LiposomesRadix Ophiopogonis Polysaccharide171.7 ± 7.70.114 ± 0.071-1.41 ± 0.4577.73 ± 1.45 mg/mmol
NanoemulsionOphiopogonin D76.450.16Not ReportedNot Reported
Polysaccharide LiposomeOphiopogon Polysaccharide245.30.326-4.5664.95% (Entrapment Rate)

Table 2: Pharmacokinetic Parameters of Ophiopogonin Formulations

FormulationActive CompoundAdministration RouteHalf-life (t½)CmaxReference
PEGylated ROP (P20k-R)Radix Ophiopogonis PolysaccharideIntravenous32-fold increase vs. native ROPNot Reported
ROP-loaded LiposomesRadix Ophiopogonis PolysaccharideIntravenous45-fold increase vs. native ROPNot Reported
Ophiopogonin DOphiopogonin DIntravenous (77.0 µg/kg)17.29 ± 1.70 minNot Reported

III. Experimental Protocols

A. Protocol 1: Preparation of this compound-Loaded Liposomes (Adapted from Radix Ophiopogonis Polysaccharide Liposomes)

This protocol utilizes the reverse-phase evaporation method to encapsulate this compound within liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Probe Sonicator

  • Rotary Evaporator

  • Ultracentrifuge

Methodology:

  • Dissolve soybean phosphatidylcholine and cholesterol in chloroform in a round-bottom flask. A suggested starting ratio is 8:1 (w/w) of SPC to cholesterol.

  • Dissolve this compound in PBS.

  • Add the aqueous this compound solution to the lipid-chloroform mixture. The ratio of SPC to this compound can be optimized, with a starting point of 9.5:1 (w/w) as reported for polysaccharides. The volume ratio of chloroform to PBS can be initially set at 3:1.

  • Emulsify the mixture by sonication in an ice bath to form a water-in-oil emulsion.

  • Remove the organic solvent (chloroform) under reduced pressure using a rotary evaporator to form a viscous gel.

  • Hydrate the lipid film by adding PBS and vortexing vigorously until a homogenous and stable liposome suspension is formed.

  • Down-size the liposomes by probe sonication for 10 minutes in an ice bath to achieve a uniform particle size.

  • Separate the non-encapsulated this compound from the liposomes by ultracentrifugation (e.g., 60,000 rpm, 30 minutes, 4°C).

  • Resuspend the liposomal pellet in fresh PBS for characterization and in vitro/in vivo studies.

B. Protocol 2: Preparation of this compound Nanoemulsion (Adapted from Ophiopogonin D Nanoemulsion)

This protocol describes a low-energy emulsification method for preparing an this compound nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

Methodology:

  • Prepare the oil phase by dissolving this compound in the selected oil.

  • Prepare the aqueous phase, which may contain hydrophilic surfactants or co-solvents.

  • Prepare the surfactant/co-surfactant (S/CoS) mixture.

  • Slowly add the oil phase to the S/CoS mixture with gentle stirring.

  • Titrate the resulting mixture with the aqueous phase under constant stirring until a transparent or translucent nanoemulsion is formed.

  • Allow the nanoemulsion to equilibrate at room temperature.

  • Characterize the nanoemulsion for particle size, PDI, and drug content.

C. Protocol 3: Characterization of this compound Nanocarriers

1. Particle Size and Zeta Potential Analysis:

  • Dilute the nanocarrier suspension with deionized water.

  • Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency and Drug Loading:

  • Separate the unencapsulated this compound from the nanocarriers using ultracentrifugation or a dialysis method.

  • Quantify the amount of this compound in the supernatant (free drug) and in the nanocarriers (encapsulated drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

    • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

3. In Vitro Drug Release Study:

  • Place a known amount of the this compound-loaded nanocarrier suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the concentration of released this compound in the aliquots using HPLC.

  • Plot the cumulative percentage of drug release versus time.

IV. Mandatory Visualizations

A. Signaling Pathways

The following diagrams illustrate signaling pathways that are potentially modulated by this compound, based on studies with related ophiopogonins.

Ophiopogonin_Signaling_Pathway cluster_nucleus Nucleus Ophiopogonin_R This compound Receptor Cell Surface Receptor Ophiopogonin_R->Receptor Binds ROS ROS Generation Ophiopogonin_R->ROS Induces JAK JAK Ophiopogonin_R->JAK Inhibits IKK IKK Ophiopogonin_R->IKK Inhibits Cell_Membrane Cytoplasm Nucleus Receptor->ROS Receptor->JAK MST1_2 MST1/2 ROS->MST1_2 Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 JAK->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP (Inactive) LATS1_2->pYAP YAP->Nucleus Translocates to YAP->Gene_Expression pYAP->Cytoplasm Sequestration IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to NFkB->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Putative signaling pathways modulated by this compound.

B. Experimental Workflows

Drug_Delivery_Workflow Start Start: this compound Formulation Formulation Development (Liposomes / Nanoemulsion) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%, DL%) Formulation->Characterization In_Vitro_Release In Vitro Drug Release Characterization->In_Vitro_Release Cell_Studies In Vitro Cell Studies (Uptake, Cytotoxicity, Efficacy) Characterization->Cell_Studies Data_Analysis Data Analysis and Optimization In_Vitro_Release->Data_Analysis In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics, Biodistribution, Efficacy) Cell_Studies->In_Vivo_Studies In_Vivo_Studies->Data_Analysis Data_Analysis->Formulation Feedback for Optimization End Optimized Drug Delivery System Data_Analysis->End Liposome_Preparation_Workflow Start Start: Define Formulation Parameters Dissolve_Lipids Dissolve Lipids (SPC, Cholesterol) in Chloroform Start->Dissolve_Lipids Dissolve_Drug Dissolve this compound in PBS Start->Dissolve_Drug Emulsification Mix and Sonicate to form W/O Emulsion Dissolve_Lipids->Emulsification Dissolve_Drug->Emulsification Solvent_Evaporation Remove Chloroform via Rotary Evaporation Emulsification->Solvent_Evaporation Hydration Hydrate Lipid Film with PBS Solvent_Evaporation->Hydration Sonication Down-size Liposomes (Probe Sonication) Hydration->Sonication Purification Purify by Ultracentrifugation Sonication->Purification End This compound-Loaded Liposomes Purification->End

Application Notes and Protocols for the Synthesis and Evaluation of Ophiopogonin R Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ophiopogonin R analogs and detailed protocols for evaluating their potential as research tools or therapeutic agents.

Introduction to this compound

This compound is a recently identified spirostanol saponin isolated from the fresh tubers of Ophiopogon japonicus.[1][2][3][4][5][6][7] Its chemical structure has been elucidated using spectroscopic methods, including 1D and 2D NMR and HRESIMS.[1][2][3][4][5][6][7] Preliminary studies have indicated that this compound does not exhibit cytotoxicity against several human tumor cell lines, including HepG2, HLE, BEL7402, BEL7403, and HeLa cells.[8][9][10] The synthesis of this compound analogs is a promising avenue for exploring the structure-activity relationships of this class of compounds and potentially developing derivatives with cytotoxic or other valuable biological activities.

Synthesis of this compound Analogs

While a specific, detailed synthesis protocol for this compound has not yet been published, a general methodology for the synthesis of steroidal saponin analogs can be adapted. This typically involves the glycosylation of a steroidal aglycone. The following protocol is a representative example based on established methods for steroidal saponin synthesis.

Experimental Protocol: Representative Synthesis of a Steroidal Saponin Analog

This protocol outlines a convergent glycosylation strategy, a common method for synthesizing saponins.

Materials:

  • Diosgenin (or other suitable steroidal aglycone)

  • Protected sugar donors (e.g., thioglycosides, trichloroacetimidates)

  • Activating reagent (e.g., N-iodosuccinimide (NIS), trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Quenching solution (e.g., saturated sodium thiosulfate)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Deprotection reagents (e.g., sodium methoxide in methanol for acetyl groups, palladium on carbon with hydrogen for benzyl groups)

Procedure:

  • Preparation of the Glycosyl Acceptor (Aglycone):

    • Dissolve the steroidal aglycone (e.g., diosgenin) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add activated 4 Å molecular sieves to the solution to ensure anhydrous conditions.

    • Stir the mixture at room temperature for 30 minutes.

  • Glycosylation Reaction:

    • In a separate flask, dissolve the protected sugar donor in anhydrous DCM.

    • Cool the aglycone solution to the appropriate temperature (e.g., -20°C to 0°C).

    • Slowly add the solution of the sugar donor to the aglycone solution.

    • Add the activating reagent (e.g., NIS and a catalytic amount of TMSOTf) to the reaction mixture.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching solution (e.g., saturated sodium thiosulfate for reactions involving NIS).

    • Filter the reaction mixture through a pad of celite to remove molecular sieves and other solids.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Deprotection:

    • Dissolve the purified, protected saponin in an appropriate solvent.

    • Add the deprotection reagent(s) based on the protecting groups used on the sugar moiety.

    • Stir the reaction at room temperature until TLC analysis indicates complete deprotection.

    • Neutralize the reaction if necessary and concentrate under reduced pressure.

    • Purify the final deprotected saponin analog by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the synthesized analog using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of this compound Analogs

The following are standard protocols for assessing the cytotoxic and apoptotic effects of newly synthesized this compound analogs in cancer cell lines.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium. The final solvent concentration should be less than 0.1% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound analogs at their IC50 concentrations (or other desired concentrations) for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Investigation of Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, analogs may be designed to target pathways known to be modulated by other ophiopogonins, such as Ophiopogonin B and D. These include the PI3K/Akt, NF-κB, and STAT3 pathways, which are frequently dysregulated in cancer.[11][12] Western blotting is a key technique to investigate the effects of this compound analogs on these pathways.

Experimental Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, p-STAT3, STAT3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Cytotoxicity of this compound and its Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG2Not cytotoxic[8][9][10]
HLENot cytotoxic[8][9][10]
BEL7402Not cytotoxic[8][9][10]
BEL7403Not cytotoxic[8][9][10]
HeLaNot cytotoxic[8][9][10]
Ophiopogonin BA54914.22 ± 1.94
NCI-H129912.14 ± 2.01
NCI-H46016.11 ± 1.83
Ophiopogonin DMCF-7~20-40
Human Laryngocarcinoma~20-40
Ophiopogonin D'PC36.25
DU145>2.5

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and signaling pathways.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Aglycone Selection s2 Glycosylation s1->s2 s3 Purification s2->s3 s4 Characterization s3->s4 b1 Cytotoxicity Assay (MTT) s4->b1 Test Analogs b2 Apoptosis Assay (Annexin V) b1->b2 Determine IC50 a1 IC50 Calculation b1->a1 b3 Western Blot b2->b3 Confirm Apoptosis a2 Apoptosis Quantification b2->a2 a3 Protein Expression Analysis b3->a3

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

Caption: Potential signaling pathways modulated by this compound analogs in cancer cells.

References

Application Notes and Protocols for Ophiopogonin R in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Ophiopogonin R in anti-inflammatory research. This compound, a steroidal saponin derived from the tuberous root of Ophiopogon japonicus, has demonstrated significant potential in modulating inflammatory responses. These guidelines are intended for researchers, scientists, and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of pathological conditions. Ophiopogonins, including Ophiopogonin D and A, have been shown to exert potent anti-inflammatory effects by targeting key signaling pathways.[1][2][3] This document will focus on the application of this compound in studying and mitigating inflammatory processes. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the NLRP3 inflammasome.[1][4][5][6][7][8]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of Ophiopogonin compounds from various studies.

Table 1: In Vitro Anti-Inflammatory Activity of Ophiopogonin Derivatives

Cell LineInducerOphiopogonin DerivativeConcentration/IC50Measured Parameter% Inhibition / EffectReference
HL-60PMAOphiopogonin DIC50: 1.38 nmol/lAdhesion to ECV304 cellsDose-dependent reduction[9]
RAW 264.7LPS4'-O-Demethylophiopogonanone EIC50: 13.4 ± 2.3 μg/mLIL-6 productionStrongest effect among tested compounds[10][11]
RAW 264.7LPS4'-O-Demethylophiopogonanone EIC50: 32.5 ± 3.5 μg/mLIL-1β productionStrongest effect among tested compounds[10][11]
HK-2HypoxiaOphiopogonin AHigh concentrationTNF-α, IL-1β, IL-6 productionSignificant suppression[3]

Table 2: In Vivo Anti-Inflammatory Activity of Ophiopogonin Derivatives

Animal ModelInducerOphiopogonin DerivativeDosageMeasured ParameterEffectReference
MiceXyleneROJ-ext (containing Ophiopogonins)25 and 50 mg/kg (oral)Ear swellingSignificant inhibition[9]
MiceCarrageenanROJ-ext (containing Ophiopogonins)25 and 50 mg/kg (oral)Paw edemaSignificant inhibition[9]
RatsCarrageenanROJ-ext (containing Ophiopogonins)-Pleural leukocyte migrationRemarkable suppression[9]
MiceZymosan ARuscogenin and Ophiopogonin D-Peritoneal leukocyte migrationNotable decrease[9]
Diabetic RatsStreptozotocinOphiopogonin D2.5, 5, 10 mg/kg (oral) for 12 weeksIL-6, TNF-α, IL-1β levelsDecreased levels of pro-inflammatory cytokines[12]
MiceDSSOphiopogonin D-Inflammation-related cytokine levelsReduction in colonic tissues[13]
MiceKlebsiella pneumoniaeOphiopogonin AIntraperitoneal injectionInflammatory proteins and cells in BALFAlleviation of pathological damage and inflammation[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound and its related compounds primarily exert their anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling cascades.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkappaB_nucleus->Pro_inflammatory_genes Ophiopogonin This compound Ophiopogonin->IKK inhibits Ophiopogonin->NFkappaB_nucleus inhibits translocation

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK p-ERK TAK1->ERK JNK p-JNK TAK1->JNK p38 p-p38 TAK1->p38 AP1 AP-1 (nucleus) ERK->AP1 JNK->AP1 p38->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_genes Ophiopogonin This compound Ophiopogonin->ERK inhibits Ophiopogonin->JNK inhibits Ophiopogonin->p38 inhibits

Figure 2. This compound-mediated inhibition of the MAPK signaling pathway.
Experimental Workflow

A typical workflow for assessing the anti-inflammatory properties of this compound is outlined below.

Experimental_Workflow start Start invitro In Vitro Studies (e.g., RAW 264.7 macrophages) start->invitro lps_stimulation LPS Stimulation invitro->lps_stimulation ophiopogonin_treatment This compound Treatment (various concentrations) lps_stimulation->ophiopogonin_treatment cytokine_measurement Measure Inflammatory Markers (NO, PGE2, TNF-α, IL-6, IL-1β) ophiopogonin_treatment->cytokine_measurement western_blot Western Blot Analysis (NF-κB, MAPK pathways) ophiopogonin_treatment->western_blot invivo In Vivo Studies (e.g., mouse models) cytokine_measurement->invivo western_blot->invivo inflammation_induction Induce Inflammation (e.g., Carrageenan, LPS) invivo->inflammation_induction ophiopogonin_admin This compound Administration (oral, i.p.) inflammation_induction->ophiopogonin_admin assess_inflammation Assess Inflammatory Response (e.g., paw edema, cytokine levels) ophiopogonin_admin->assess_inflammation histology Histopathological Examination ophiopogonin_admin->histology end End assess_inflammation->end histology->end

Figure 3. General workflow for evaluating the anti-inflammatory effects of this compound.

Experimental Protocols

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (final concentration 1 µg/mL) for 24 hours.[10]

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.[14]

  • Western Blot Analysis:

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the NF-κB (p-p65, IκBα) and MAPK (p-ERK, p-JNK, p-p38) pathways.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema in Mice

This protocol describes the evaluation of this compound's anti-inflammatory effects in a mouse model of acute inflammation.

Materials:

  • Male ICR mice (or other suitable strain)

  • Carrageenan

  • This compound

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Grouping: Divide the mice into several groups: control, carrageenan-only, this compound-treated (different doses), and positive control.

  • Drug Administration: Administer this compound or the positive control orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only group.

Conclusion

This compound presents a promising natural compound for the study and potential treatment of inflammatory disorders. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid basis for further investigation. The protocols and data presented in this document offer a comprehensive guide for researchers to explore the anti-inflammatory properties of this compound in both in vitro and in vivo models.

References

Application Notes and Protocols for Ophiopogonin R Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin R, a steroidal saponin isolated from the roots of Ophiopogon japonicus, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability profile is critical for the development of safe, effective, and reliable drug products. This document provides a comprehensive protocol for the stability testing of this compound, encompassing long-term, accelerated, and forced degradation studies. The methodologies outlined herein are designed to identify potential degradation pathways, establish a stability-indicating analytical method, and ultimately define appropriate storage conditions and shelf-life.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for designing a robust stability testing program.

PropertyValue
Molecular Formula C₄₄H₇₀O₁₆
Molecular Weight 855.02 g/mol
Chemical Class Steroidal Saponin (Ruscogenin glycoside)
Appearance White to off-white crystalline powder
Solubility Soluble in methanol and ethanol

Stability Testing Protocol

The stability testing of this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies to develop and validate a stability-indicating analytical method.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of this compound under recommended storage conditions and to predict its shelf-life.

Table 1: Storage Conditions and Testing Frequency for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is performed if significant changes are observed in the accelerated study.

Forced Degradation Studies

Forced degradation (stress testing) is crucial for elucidating the degradation pathways of this compound and for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours at 60°C
Oxidation 3% H₂O₂2, 4, 8, 24 hours at room temperature
Thermal Degradation Dry heat at 80°C24, 48, 72 hours
Photostability ICH Q1B option 1 or 2As per guideline

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.

Table 3: HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound and any degradation products by comparing the peak areas with those of the reference standard.

Forced Degradation Sample Preparation

Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidation: Dissolve this compound in 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Store at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C. At specified time points, withdraw a sample, dissolve it in methanol, and dilute with the mobile phase for HPLC analysis.

  • Photostability: Expose the solid this compound powder to light conditions as specified in ICH Q1B. A parallel sample should be kept in the dark as a control. After exposure, dissolve the samples in methanol and dilute with the mobile phase for HPLC analysis.

Data Presentation and Analysis

All quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 4: Example of Stability Data Summary for this compound

Time Point (months)Storage ConditionAssay (% of Initial)Total Impurities (%)Appearance
0-100.00.1White Powder
325°C/60%RH99.80.2White Powder
625°C/60%RH99.50.3White Powder
340°C/75%RH98.20.8Off-white Powder
640°C/75%RH96.51.5Yellowish Powder

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_stability Long-Term & Accelerated Stability cluster_analysis Analysis A This compound Bulk Substance B Prepare Solutions/Solid Samples A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H 25°C/60%RH B->H I 40°C/75%RH B->I J HPLC Analysis C->J D->J E->J F->J G->J H->J I->J K Data Evaluation J->K

Caption: Workflow for this compound stability testing.

Hypothetical Degradation Pathway of this compound

Based on the known chemistry of steroidal saponins, a primary degradation pathway under hydrolytic conditions is the cleavage of glycosidic bonds.

G Ophiopogonin_R This compound Ruscogenin + Sugar Moieties Hydrolysis Acid/Base Hydrolysis Ophiopogonin_R->Hydrolysis Ruscogenin Ruscogenin (Aglycone) Hydrolysis->Ruscogenin Sugars Sugar Moieties Hydrolysis->Sugars

Caption: Primary degradation of this compound via hydrolysis.

Hypothetical Signaling Pathway for this compound's Biological Activity

This compound has been reported to possess anti-inflammatory and cardioprotective effects. A hypothetical signaling pathway illustrating these activities is presented below.

G Ophiopogonin_R This compound Receptor Cell Surface Receptor Ophiopogonin_R->Receptor Cardioprotection Cardioprotection Ophiopogonin_R->Cardioprotection IKK IKK Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Hypothetical anti-inflammatory pathway of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimization of Ophiopogonin R Dosage In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving Ophiopogonin R and its related compounds, such as Ophiopogonin D (OP-D).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known pharmacological activities?

A1: this compound is a steroidal glycoside derived from the traditional Chinese medicine Ophiopogon japonicus (Radix Ophiopogonis).[1][2] It, along with similar compounds like Ophiopogonin D, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidative, cardiovascular protection, and immunomodulatory effects.[1][3][4][5]

Q2: How do I determine a starting dose for my in vivo experiment?

A2: Determining the initial dose is a critical step for ensuring both safety and efficacy.[6] The recommended approach involves several key steps:

  • Literature Review: Begin by searching for published studies on this compound or similar compounds to find established dosing information in relevant animal models.[6][7]

  • Dose Escalation Studies: If no data exists, a pilot dose-range finding study is crucial.[6][7] This involves starting with a low dose and increasing it across different animal groups to identify the maximum tolerated dose (MTD) and the effective dose range.[6][8]

  • Allometric Scaling: If you have dosing data from another species, you can use allometric scaling to estimate a starting dose.[6][7] This method accounts for differences in body surface area and metabolic rates between species.[6][9]

Q3: What are the common administration routes for this compound in animal studies?

A3: The choice of administration route is critical and depends on the drug's properties and the study's objective.[6][10] Common routes include:

  • Oral Gavage (PO): Frequently used for Ophiopogonin compounds, often suspended in a vehicle like 0.1% sodium carboxymethyl cellulose (CMC-Na).[1]

  • Intravenous (IV): Provides the most rapid onset of action and bypasses first-pass metabolism, offering high bioavailability.[6][11]

  • Intraperitoneal (IP): A common route in rodent studies, allowing for the administration of larger volumes and suitable for chronic treatments.[10]

Q4: What are the known signaling pathways modulated by Ophiopogonin compounds?

A4: Ophiopogonin D (OP-D) has been shown to modulate multiple oncogenic and inflammatory signaling pathways. It can suppress the activation of NF-κB, PI3K/AKT, STAT3, and AP-1 signaling cascades, which are crucial in cell proliferation, inflammation, and apoptosis.[2][12][13] Specifically, it can inhibit TGF-β1-mediated pathways and attenuate inflammation via the AMPK/NF-κB pathway.[2]

Summary of In Vivo Dosages from Preclinical Studies

The following table summarizes dosages of Ophiopogonin compounds used in various preclinical animal models. This data can serve as a reference for dose selection.

CompoundAnimal ModelDosage RangeAdministration RouteKey Findings & Reference
Ophiopogonin D (OP-D) Streptozotocin-induced diabetic nephropathy rats2.5, 5, 10 mg/kg/dayOral GavageAmeliorated renal function by suppressing oxidative stress and inflammation.[1]
Ophiopogonin D' (OPD') PC3 xenograft nude mice5.0 mg/kgNot specifiedResulted in significant tumor growth inhibition (~79.8%).[14]
Ophiopogonin D (OP-D) Rats0.25 mg/kgIntravascular InjectionUsed to study hemolysis mechanisms in vivo.[15]
Ophiopogonin D (OP-D) Colitis mouse modelNot specifiedNot specifiedAmeliorates colitis by inhibiting the epithelial NF-κB signaling pathway.[3]

Troubleshooting Guide

Issue 1: I am not observing the expected therapeutic effect at a dose reported in the literature.

  • Possible Cause: Bioavailability Issues. The compound may have poor absorption or be rapidly metabolized. The route of administration significantly impacts bioavailability; parenteral routes typically avoid the first-pass metabolism that occurs with oral administration.[6]

  • Solution: Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and overall exposure (AUC).[6] This involves collecting blood samples over time to measure drug concentration.[6] Consider switching to an administration route with higher bioavailability, such as intravenous or intraperitoneal injection.[6][10][11]

Issue 2: There is high variability in results between animals in the same treatment group.

  • Possible Cause: Inconsistent Formulation or Administration. A non-homogenous drug suspension can lead to animals receiving different effective doses.[6] Inconsistent administration technique can also introduce significant variability.

  • Solution: Ensure the drug is properly solubilized or suspended using an appropriate vehicle. Standardize all administration procedures, including animal restraint, needle size, injection site, and volume.[6] Developing a standard operating procedure (SOP) is highly recommended.

Issue 3: Unexpected toxicity or mortality is observed at a supposedly safe dose.

  • Possible Cause: Vehicle Toxicity or Formulation Issues. The vehicle used to dissolve or suspend this compound may have its own toxicity. Factors like pH and osmolarity can also contribute.

  • Solution: Thoroughly research the safety of your chosen vehicle at the intended volume and concentration.[6] Whenever possible, buffer the formulation to a neutral pH and make it isotonic. If toxicity persists, a dose de-escalation study is necessary to find the maximum tolerated dose (MTD).[6]

Issue 4: Injection site reactions (e.g., inflammation, necrosis) are occurring.

  • Possible Cause: Irritating Formulation. The physicochemical properties of the formulation, such as pH or concentration, may be causing local tissue damage.[6]

  • Solution: Adjust the formulation to be more physiologically compatible (neutral pH, isotonic).[6] Consider reducing the concentration and administering a larger volume, staying within the recommended limits for the specific administration route.[6]

Visualized Workflows and Pathways

// Connections LitReview -> PilotStudy [label="If no prior data"]; PilotStudy -> Protocol; LitReview -> Protocol; Protocol -> Acclimate -> Formulation -> Grouping -> Admin -> Monitor -> Sample -> Analysis -> Stats; Sample -> PK -> Stats; }

Caption: General workflow for an in vivo study with this compound.

// Nodes Ophiopogonin [label="Ophiopogonin D (OP-D)", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IκB Kinase (IKK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkappaB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Gene\nExpression (TNF-α, IL-6)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Genes\n(Caspase Activation)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ophiopogonin -> AMPK [label="Activates", color="#34A853"]; AMPK -> NFkB [label="Inhibits[2][3]", color="#EA4335", style=dashed, arrowhead=tee]; Ophiopogonin -> IKK [label="Inhibits[12]", color="#EA4335", style=dashed, arrowhead=tee]; IKK -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Inflammation [label="Drives Transcription"];

Ophiopogonin -> STAT3 [label="Inhibits[13]", color="#EA4335", style=dashed, arrowhead=tee]; STAT3 -> Apoptosis [label="Suppresses"]; Ophiopogonin -> Apoptosis [label="Induces[13]", color="#34A853"];

// Invisible edges for layout {rank=same; AMPK; IKK; STAT3;} {rank=same; NFkB; IkappaB;} }

Caption: Simplified signaling pathways modulated by Ophiopogonin D.

Experimental Protocols

Protocol 1: General Procedure for an In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specifics such as cell line, tumor implantation site, and dosing regimen should be optimized based on the research question.

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).[14]

    • Allow animals to acclimatize for at least one week under standard laboratory conditions.[15]

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., PC3 for prostate cancer) during the logarithmic growth phase.

    • Resuspend cells in a mixture of serum-free medium and Matrigel.[14]

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Grouping and Dosing:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., n=8-12 per group).

    • Vehicle Control Group: Receives the vehicle solution only (e.g., 0.1% CMC-Na).[1]

    • This compound Treatment Groups: Receive different doses of this compound (e.g., 2.5, 5, 10 mg/kg) suspended in the vehicle.[1]

    • Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent.

    • Administer treatment daily via the chosen route (e.g., oral gavage) for the duration of the study (e.g., 24 days).[14]

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity (e.g., weight loss >20%, behavioral changes).

    • At the end of the study, euthanize the mice.

    • Excise, weigh, and photograph the tumors for analysis.[14] Tissues may be collected for histological or molecular analysis.

Protocol 2: Preparation of this compound for Oral Administration

  • Vehicle Preparation: Prepare a 0.1% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in sterile water. Mix thoroughly until a clear, homogeneous solution is formed.

  • Drug Suspension:

    • Weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Gradually add the 0.1% CMC-Na vehicle to the powder while triturating or vortexing to create a fine, uniform suspension.

    • Ensure the suspension is mixed thoroughly before each administration to guarantee dose consistency.[6]

  • Storage: Store the suspension at 4°C for short-term use. For longer-term studies, it is advisable to prepare fresh suspensions regularly to ensure stability.

References

Technical Support Center: Ophiopogonin R HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Ophiopogonin R. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Q1: Why am I seeing no peaks or very small peaks for this compound?

A1: This issue can stem from several factors:

  • Inappropriate Detector: this compound, like many saponins, lacks a strong UV chromophore, which can lead to poor sensitivity with a standard UV detector.[1][2] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable for detecting saponins.[1][3] Mass Spectrometry (MS) can also be used for detection.[4]

  • Low Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument. Consider concentrating your sample or adjusting the injection volume.

  • Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix can result in low concentrations. Ensure your extraction protocol is optimized for saponins.

  • Detector Issues: Check that the detector is turned on and that all cables are properly connected. For ELSD, ensure the nebulizer gas flow and drift tube temperature are set correctly.[5]

Q2: My this compound peak is broad and poorly shaped. What can I do?

A2: Poor peak shape is a common HPLC problem. Here are some potential causes and solutions:

  • Column Contamination: The column may be contaminated with strongly retained substances from previous injections. Flush the column with a strong solvent, such as 100% methanol or isopropanol.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Incompatible Injection Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7]

  • Low Mobile Phase Flow Rate: A flow rate that is too low can lead to band broadening. Ensure your pump is delivering the correct flow rate.[8]

  • Void at Column Inlet: A void at the head of the column can cause peak splitting or broadening. This may require repacking or replacing the column.[7]

Q3: The retention time for my this compound peak is shifting between injections. Why is this happening?

A3: Retention time instability can compromise the reliability of your results. Consider the following:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed.[6] If preparing the mobile phase manually, be precise with your measurements. For gradient elution, check that the gradient mixer is functioning correctly.[9]

  • Fluctuating Column Temperature: Small changes in column temperature can affect retention time. Using a column oven is crucial for maintaining a stable temperature.[8][9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase compositions.[9]

  • Pump Issues: Leaks in the pump or check valve malfunctions can lead to inconsistent flow rates and, consequently, shifting retention times.[6][8]

Q4: I'm observing a drifting or noisy baseline. What is the cause?

A4: A stable baseline is essential for accurate quantification. Here are common causes of baseline issues:

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause a drifting baseline, particularly in gradient analysis.[7] Use high-purity solvents and freshly prepared mobile phase.

  • Detector Cell Contamination: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent.[9]

  • Insufficient Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is thoroughly degassed.[6]

  • Detector Lamp Failure: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.[9]

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound and related saponins, based on published literature.

Method 1: Simultaneous Determination of 5 Saponin Constituents in Ophiopogonis Radix [5]

  • Column: Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile (A) - Water (B) in a gradient elution:

    • 0-45 min, 35%-55% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: ELSD with the drift tube temperature at 100 °C and a gas flow rate of 3.0 L/min.

  • Sample Preparation: (Details not fully provided in the abstract, but typically involves extraction with a solvent like methanol).

Method 2: Determination of Ruscogenin (a related sapogenin) in Ophiopogonis Radix [1]

  • Column: Merck RP-C18 (4.6 mm × 250 mm, 5 μm) with a C18 guard column.

  • Mobile Phase: Methanol-water (88:12)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: ELSD with the drift tube temperature at 42.2°C and a nebulizer gas flow rate of 1.4 L/min.

  • Sample Preparation:

    • Transfer 2.0 g of Ophiopogonis Radix to a flask.

    • Add 25 ml of sulfuric acid for hydrolysis.

    • Neutralize the solution with 16% NaOH and filter.

    • Dry the residue at 60°C.

    • Perform a Soxhlet extraction with 70 ml petroleum ether for 6 hours.

    • Evaporate the petroleum ether layer to dryness.

    • Dissolve the residue in methanol and dilute to a final volume of 2 ml.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated HPLC-ELSD method for a related compound, ruscogenin, which can serve as a reference for this compound analysis.[4]

ParameterValue
Linearity Range40.20–804.00 g/ml
Correlation Coefficient (R²)0.9996
Average Recovery101.3% (RSD = 1.59%)
Stability (RSD of peak area)0.61% (over 24h)
Stability (RSD of retention time)0.46% (over 24h)
Limit of Detection (LOD)0.0804 µg/ml
Limit of Quantitation (LOQ)0.1608 µg/ml

Visualized Workflows and Relationships

G start Start HPLC Troubleshooting problem Identify the Problem (e.g., No Peaks, Bad Peak Shape, Shifting RT) start->problem no_peaks No or Small Peaks problem->no_peaks No Peaks bad_shape Poor Peak Shape problem->bad_shape Bad Shape shifting_rt Shifting Retention Time problem->shifting_rt Shifting RT baseline_issue Baseline Noise/Drift problem->baseline_issue Baseline Issue check_detector Check Detector Settings & Suitability (UV vs. ELSD) no_peaks->check_detector flush_column Flush Column bad_shape->flush_column check_mobile_phase Check Mobile Phase Preparation & Degassing shifting_rt->check_mobile_phase check_mp_purity Check Mobile Phase Purity baseline_issue->check_mp_purity check_concentration Verify Sample Concentration check_detector->check_concentration check_prep Review Sample Preparation check_concentration->check_prep end_node Problem Resolved check_prep->end_node check_overload Check for Column Overload flush_column->check_overload check_solvent Verify Injection Solvent Compatibility check_overload->check_solvent check_solvent->end_node check_temp Verify Column Temperature Stability check_mobile_phase->check_temp check_equilibration Ensure Proper Column Equilibration check_temp->check_equilibration check_pump Inspect Pump for Leaks check_equilibration->check_pump check_pump->end_node clean_detector Clean Detector Cell check_mp_purity->clean_detector check_degassing Ensure Thorough Degassing clean_detector->check_degassing check_degassing->end_node

Caption: General HPLC troubleshooting workflow.

G cluster_instrument Instrument Factors cluster_method Method Parameters cluster_sample Sample Issues pump_issue Pump Malfunction shifting_rt Shifting Retention Time pump_issue->shifting_rt temp_fluctuation Temperature Fluctuation temp_fluctuation->shifting_rt leaks System Leaks leaks->shifting_rt mp_prep Improper Mobile Phase Preparation mp_prep->shifting_rt equilibration Insufficient Equilibration equilibration->shifting_rt column_age Column Aging column_age->shifting_rt sample_matrix Complex Sample Matrix sample_matrix->shifting_rt

Caption: Potential causes of shifting retention times.

References

Technical Support Center: Enhancing the Bioavailability of Ophiopogonin R

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Ophiopogonin R.

Frequently Asked Questions (FAQs)

1. What are the main challenges associated with the oral bioavailability of this compound?

The primary challenges hindering the oral bioavailability of this compound, a steroidal saponin, are its low aqueous solubility and extensive pre-systemic metabolism by gut microbiota.[1][2] Steroidal saponins, in general, exhibit poor absorption from the gastrointestinal tract.[1]

2. How does the gut microbiota affect this compound bioavailability?

Gut microbiota play a significant role in the metabolism of ophiopogonins. They can hydrolyze the sugar moieties of saponins, a process known as deglycosylation, to form aglycones such as ruscogenin and diosgenin.[1][3] These metabolites may be the primary forms that are absorbed into systemic circulation.[1] Ophiopogon polysaccharides, co-occurring in Ophiopogonis Radix, can actually promote this metabolic activity of the gut microbiota.[1][3]

3. What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of low solubility and pre-systemic metabolism:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or micelles can protect it from premature degradation and enhance its absorption.[4][5][6][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds like this compound.[8][9]

  • Use of Permeation Enhancers: Co-administration with absorption enhancers, such as sodium caprate, can transiently increase intestinal permeability, facilitating greater drug uptake.[10]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can significantly improve the aqueous solubility of poorly soluble drugs.[5][11]

4. Are there any known safety concerns with Ophiopogonins?

Some studies have reported that Ophiopogonin D and its isomer Ophiopogonin D' can induce hemolysis.[2][12] This is a critical consideration for formulation development, especially for parenteral administration. The hemolytic activity appears to be related to the disruption of red blood cell membranes.[12]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low in vivo efficacy despite high in vitro activity of this compound. Poor oral bioavailability due to low solubility and/or rapid metabolism by gut microbiota.1. Formulation Enhancement: Develop an advanced formulation such as a liposomal preparation, a self-emulsifying drug delivery system (SEDDS), or a nanoparticle-based system to improve solubility and protect from enzymatic degradation. 2. Co-administration: Consider co-administration with a bioenhancer that inhibits relevant metabolic enzymes or enhances intestinal permeability.[13] 3. Route of Administration: For initial proof-of-concept studies, consider parenteral administration to bypass first-pass metabolism.
High variability in pharmacokinetic data between subjects. Differences in individual gut microbiota composition leading to variable metabolism of this compound.1. Standardize Microbiome: In pre-clinical animal studies, consider using animals with a standardized gut microbiome or co-housing to reduce inter-individual variability. 2. Metabolite Profiling: Analyze plasma samples for not only the parent this compound but also its primary metabolites (e.g., ruscogenin) to get a complete picture of absorption and metabolism.[1]
Precipitation of this compound in aqueous buffers during experiments. Low intrinsic aqueous solubility of this compound.[2]1. Use of Co-solvents: For in vitro assays, consider using a co-solvent system (e.g., DMSO, ethanol) at a concentration that does not interfere with the experimental model. 2. Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants into the experimental buffer.[5][11]
Hemolysis observed in in vitro cell-based assays. Intrinsic hemolytic activity of this compound.[2][12]1. Determine Hemolytic Concentration: Conduct a preliminary hemolysis assay to determine the concentration range at which this compound is non-hemolytic to your target cells. 2. Formulation Approach: Encapsulating this compound in liposomes can mitigate its direct interaction with red blood cell membranes and reduce hemolytic activity.

Quantitative Data from Relevant Studies

The following tables summarize quantitative data from studies on enhancing the bioavailability of compounds from Ophiopogon japonicus. While not all data is specific to this compound, it provides valuable insights into the potential efficacy of different enhancement strategies.

Table 1: Effect of Formulation on the Bioavailability of Ophiopogon japonicus Polysaccharide (OJP) [10]

Formulation Bioavailability Increase (Fold Change vs. Control)
OJP with Sodium Caprate (Best performing formulation)20.8
OJP with Sodium Caprate (Worst performing formulation)5.6

Table 2: Pharmacokinetic Parameters of Radix Ophiopogonis Polysaccharide (ROP) with Different Formulations [4]

Formulation Blood Half-life Increase (Fold Change vs. Native ROP)
20-kDa PEG mono-modified ROP (P20k-R)32
40-kDa PEG mono-modified ROP (P40k-R)52
ROP-loaded Long-circulating Liposomes (L-Lp)45

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol is adapted from methodologies used for encapsulating hydrophilic drugs in long-circulating liposomes.[4]

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrasonic homogenizer

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Hydration:

    • Dissolve SPC, CHOL, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film further under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a PBS solution containing this compound by vortexing. The concentration of this compound should be optimized based on desired drug loading.

  • Liposome Sizing:

    • Subject the resulting liposomal suspension to several freeze-thaw cycles to enhance encapsulation efficiency.

    • Reduce the vesicle size by sonication using an ultrasonic homogenizer.

    • Extrude the suspension multiple times through polycarbonate membranes with a pore size of 100 nm using a high-pressure extruder to obtain unilamellar vesicles of a uniform size.

  • Purification:

    • Separate the non-encapsulated this compound from the liposome-encapsulated drug by ultracentrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the this compound concentration using a validated analytical method like HPLC-MS.

Protocol 2: In Vitro Gut Microbiota Metabolism Assay

This protocol is based on methods for studying the metabolism of ophiopogonins by human gut microbiota.[1][3]

Materials:

  • This compound

  • Fresh fecal samples from healthy human donors

  • General anaerobic medium (GAM)

  • Anaerobic workstation

  • UPLC-MS/MS system

Methodology:

  • Preparation of Fecal Slurry:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

    • Immediately transfer the samples to an anaerobic workstation.

    • Homogenize the fecal samples in GAM to create a 10% (w/v) fecal slurry.

  • Incubation:

    • Add this compound solution to the fecal slurry to a final concentration (e.g., 50 µM).

    • For a control group, add the vehicle solvent to the fecal slurry.

    • Incubate the mixtures anaerobically at 37°C.

  • Sample Collection and Processing:

    • Collect aliquots from the incubation mixture at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately quench the metabolic reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the samples to precipitate proteins and bacterial cells.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Analyze the supernatant using a validated UPLC-MS/MS method to quantify the disappearance of the parent this compound and the appearance of its metabolites (e.g., ruscogenin, diosgenin).

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific detection.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_eval Bioavailability Evaluation a 1. Lipid Film Hydration (SPC, CHOL, DSPE-PEG2000 + this compound) b 2. Liposome Sizing (Sonication & Extrusion) a->b c 3. Purification (Ultracentrifugation) b->c d 4. Characterization (DLS, HPLC) c->d e In Vivo Administration (Oral Gavage to Rats) d->e Administer Formulation f Blood Sampling (Serial Time Points) e->f g Pharmacokinetic Analysis (HPLC-MS) f->g h Calculate AUC, Cmax, T1/2 g->h

Caption: Workflow for liposomal formulation and in vivo evaluation.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation OPR This compound (Glycoside) Bacteria Gut Microbiota OPR->Bacteria Metabolism (Deglycosylation) Metabolite Aglycone (e.g., Ruscogenin) Absorption Absorption Metabolite->Absorption Passive Diffusion/ Transporter-mediated Bacteria->Metabolite Blood Bloodstream Absorption->Blood

Caption: Metabolic pathway of this compound in the gut.

References

Ophiopogonin R Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ophiopogonin R from Ophiopogon japonicus.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete Cell Wall Disruption: The solvent cannot effectively penetrate the plant material to extract the target saponins.[1]- Optimize Grinding: Ensure the plant material is ground to a fine, consistent powder to increase the surface area for extraction.[2] - Enzyme Pre-treatment: Consider using enzymes like cellulase or pectinase to break down the plant cell walls before solvent extraction.[3]
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for dissolving this compound. Saponins are generally polar compounds.[2][4]- Solvent Polarity: Use polar solvents such as ethanol, methanol, or a mixture with water. Ethanol/water mixtures (e.g., 70-80% ethanol) are often effective.[1][5] - Solvent Screening: If yield remains low, perform small-scale extractions with different solvents (e.g., methanol, ethanol, isopropanol) and various aqueous concentrations to identify the optimal solvent system.
Suboptimal Extraction Parameters: Extraction time, temperature, and solvent-to-solid ratio may not be optimized.[4][6]- Time and Temperature: Increase extraction time and/or temperature. However, be cautious of potential degradation of this compound at excessively high temperatures.[1][7] For ultrasonic and microwave-assisted extractions, shorter times are generally sufficient.[2][8] - Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but an excessively high ratio can make solvent recovery difficult and costly.[6] Experiment with ratios from 10:1 to 30:1 (mL/g).
Degradation of this compound: Saponins can be sensitive to high temperatures and prolonged extraction times.[1][7]- Use Modern Extraction Techniques: Employ ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which typically use lower temperatures and shorter durations, minimizing the risk of degradation.[9][10] - Temperature Control: If using conventional methods like Soxhlet, carefully control the temperature to avoid overheating.
Poor Raw Material Quality: The concentration of this compound can vary significantly depending on the plant's origin, age, and storage conditions.[4][11]- Source High-Quality Material: Obtain certified plant material from a reputable supplier. - Proper Storage: Store the raw material in a cool, dry, and dark place to prevent degradation of the active compounds.
Co-extraction of Impurities (e.g., Polysaccharides, Pigments) Solvent Polarity: The solvents used to extract polar saponins will also co-extract other polar compounds like polysaccharides and pigments.[3][4]- Pre-extraction with Non-polar Solvents: Wash the plant material with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction. - Ethanol Precipitation: After extraction, concentrate the aqueous extract and add a high volume of ethanol (e.g., 4 volumes of 95% ethanol) to precipitate the polysaccharides.[3] The saponins will remain in the supernatant. - Macroporous Resin Chromatography: Use macroporous resins to separate saponins from sugars and pigments.
Difficulty in Isolating this compound from Crude Extract Presence of Structurally Similar Saponins: Ophiopogon japonicus contains a variety of saponins with similar polarities, making separation challenging.[1]- Chromatographic Techniques: Employ advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) for effective separation and purification.[1][12] - Method Development: Systematically develop the chromatographic method by optimizing the mobile phase composition, gradient, and stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

Modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[9][10] They offer higher yields in shorter times and with less solvent consumption, while also minimizing the risk of thermal degradation of the target compounds.[1][9]

Q2: Which solvent is best for this compound extraction?

This compound, being a steroidal saponin, is a polar molecule. Therefore, polar solvents are most effective for its extraction.[2] Aqueous ethanol (e.g., 70-80%) is a commonly used and effective solvent.[5] The optimal ethanol concentration may need to be determined experimentally.

Q3: How can I remove polysaccharides that have co-extracted with my this compound?

A common and effective method is ethanol precipitation.[3] After obtaining your aqueous extract, concentrate it and then add a large volume of ethanol (typically 3-4 times the volume of the extract). Polysaccharides are insoluble in high concentrations of ethanol and will precipitate out, while the saponins remain in solution.[3] The precipitate can then be removed by centrifugation or filtration.

Q4: My this compound yield is consistently low. What are the first things I should check?

Start by evaluating your raw material and initial sample preparation. Ensure the Ophiopogon japonicus is of high quality and has been stored correctly.[4][11] Then, verify that your grinding process is producing a fine and uniform powder.[2] Incomplete cell wall disruption is a common reason for low yields.[1] Next, review your extraction parameters, particularly the solvent type and concentration, solvent-to-solid ratio, and extraction time and temperature.[4][6]

Q5: Can I use water as the sole extraction solvent?

While this compound has some solubility in water, using an alcohol-water mixture (e.g., aqueous ethanol) is generally more effective for achieving higher yields.[5] The addition of alcohol enhances the solubility of the saponins.

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound using ultrasonication.

Materials and Equipment:

  • Dried and powdered Ophiopogon japonicus

  • Ethanol (70-80%)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of powdered Ophiopogon japonicus (e.g., 10 g).

  • Solvent Addition: Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Set the desired temperature (e.g., 50-60°C) and sonication time (e.g., 30-60 minutes). The optimal power and frequency will depend on the equipment used.[13][14]

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Repeated Extraction: For exhaustive extraction, the residue can be subjected to a second or third round of extraction with fresh solvent.

  • Solvent Evaporation: Combine the extracts and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE of this compound.

Materials and Equipment:

  • Dried and powdered Ophiopogon japonicus

  • Ethanol (70-90%)

  • Microwave extraction system

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of powdered Ophiopogon japonicus (e.g., 5 g).

  • Solvent Addition: Add the chosen solvent (e.g., 90% ethanol) at an optimized solvent-to-solid ratio (e.g., 14:1 mL/g).[8]

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., medium power) and extraction time (e.g., 4 minutes).[8]

  • Cooling and Separation: After irradiation, allow the mixture to cool. Separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator to yield the crude extract.

Data Presentation

Comparison of Extraction Methods for Saponins/Polysaccharides from Ophiopogon japonicus
Extraction MethodSolventSolvent-to-Solid Ratio (mL/g)Temperature (°C)TimeYield (%)Reference(s)
Hot Water ExtractionWaterNot Specified903 extractions~30.36 (crude polysaccharide)[3]
Ultrasonic-Assisted Extraction70% Ethanol22:1Not Specified27 min~39.49 (polysaccharide)[15]
Microwave-Assisted Extraction90% Ethanol14:1Not Specified4 min39.7 (flavonoids)[8]
Enzyme-Assisted ExtractionWaterNot Specified551 hour0.88 (crude polysaccharide)[3]

Note: The yields presented are for different components of Ophiopogon japonicus and are intended to provide a comparative overview of the efficiency of different extraction techniques.

Visualizations

This compound Extraction and Purification Workflow

ExtractionWorkflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis RawMaterial Ophiopogon japonicus Tuber Grinding Grinding to Powder RawMaterial->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent Solvent (e.g., 70% Ethanol) Solvent->Extraction Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract PolysaccharideRemoval Polysaccharide Removal (Ethanol Precipitation) CrudeExtract->PolysaccharideRemoval PurifiedExtract Purified this compound PolysaccharideRemoval->PurifiedExtract Analysis HPLC / UPLC-MS Analysis PurifiedExtract->Analysis TroubleshootingFlow Start Low this compound Yield CheckMaterial Check Raw Material Quality and Grinding Efficiency Start->CheckMaterial OptimizeSolvent Optimize Extraction Solvent (Type and Concentration) CheckMaterial->OptimizeSolvent Material & Grinding OK OptimizeParams Optimize Extraction Parameters (Time, Temp, Ratio) OptimizeSolvent->OptimizeParams Solvent Optimized ConsiderMethod Consider Alternative Method (e.g., UAE, MAE) OptimizeParams->ConsiderMethod Parameters Optimized CheckDegradation Investigate Potential Degradation ConsiderMethod->CheckDegradation Method Changed Success Yield Improved CheckDegradation->Success

References

Technical Support Center: Cell Viability Assays with Insoluble Ophiopogonin R

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the insoluble compound Ophiopogonin R in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in cell-based assays?

This compound is a steroidal saponin derived from the plant Ophiopogon japonicus. Like many natural products, it has poor aqueous solubility, which can lead to precipitation in cell culture media. This precipitation can interfere with assay results and make it challenging to determine the true cytotoxic or cytostatic effects of the compound.

Q2: What is the mechanism of action of Ophiopogonin compounds?

Ophiopogonin D, a closely related compound, has been shown to induce apoptosis and exert anti-tumor effects by inhibiting the STAT3 signaling pathway.[1][2][3] Other related compounds, like Ophiopogonin B, have been found to induce apoptosis through the Hippo signaling pathway and the generation of reactive oxygen species (ROS).[4] These pathways are crucial in cell proliferation, survival, and differentiation.

Q3: How can I dissolve this compound for my experiments?

Ophiopogonin D is reported to be soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.[5] It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation is a common issue with insoluble compounds. Here are a few troubleshooting steps:

  • Optimize Solvent Concentration: Ensure you are using a high-concentration stock of this compound in a suitable solvent like DMSO, and that the final solvent concentration in your cell culture medium is as low as possible.[5]

  • Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing can help to keep the compound in solution.[6]

  • Serial Dilutions in Serum-Free Medium: Performing serial dilutions of your compound in serum-free medium may help to prevent precipitation.[6]

  • Solubility Testing: Before conducting your cell viability assay, you can test the solubility of this compound in your cell culture medium by making serial dilutions and observing for any precipitate formation.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates in culture medium Poor solubility of this compound.Prepare a high-concentration stock in DMSO. Use the lowest possible final DMSO concentration. Briefly warm and vortex the solution before adding to cells.[5][6]
High background in MTT/XTT assay The compound may be colored or have reducing properties, leading to non-enzymatic reduction of the tetrazolium salt.[7][8]Run a control plate with the compound and media but without cells to measure any direct reduction of the assay reagent by this compound.[7]
Inconsistent results between experiments Variability in compound solubilization. Pipetting errors. Cell seeding density variations.Ensure complete solubilization of this compound before each experiment. Use calibrated pipettes. Maintain consistent cell seeding densities.
Low signal or no dose-response The compound may not be cytotoxic at the tested concentrations. The compound may have precipitated out of solution.Test a wider range of concentrations. Visually inspect the wells for precipitation before and after the incubation period.

Experimental Protocols

General Protocol for Cell Viability Assays with Insoluble Compounds

This protocol provides a general framework for MTT, XTT, and CCK-8/WST-8 assays when working with insoluble compounds like this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM).

  • Gently warm the solution in a 37°C water bath and vortex until the compound is completely dissolved.[6]

  • Store the stock solution at -20°C or -80°C.

2. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow cells to attach and enter the exponential growth phase.

3. Compound Treatment:

  • Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium immediately before use.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

4. Cell Viability Assay:

  • For MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

    • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS).[9]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm.

  • For XTT or CCK-8/WST-8 Assays:

    • Add the XTT or CCK-8/WST-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm for CCK-8/WST-8, 490 nm for MTS).[9]

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium and compound but no cells).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curve and calculate the IC50 value.

Data Presentation

Table 1: Recommended Solvent Concentrations for Stock Solutions

Solvent Recommended Starting Concentration Notes
DMSO10-50 mMEnsure final concentration in media is <0.5%.
Ethanol10-20 mMMay be more cytotoxic than DMSO at higher concentrations.[5]

Table 2: Comparison of Common Cell Viability Assays

Assay Principle Advantages Disadvantages
MTT Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[10][11]Inexpensive, widely used.Requires a solubilization step for the formazan product.[11][12] Can be affected by compounds that alter mitochondrial respiration.
XTT/MTS Reduction of tetrazolium salt to a water-soluble formazan product.[9][13]No solubilization step required, more convenient than MTT.[12]Can be less sensitive than other assays.
CCK-8/WST-8 Reduction of WST-8 to a water-soluble formazan dye.High sensitivity, low toxicity to cells.More expensive than MTT.
Resazurin (AlamarBlue) Reduction of blue resazurin to pink, fluorescent resorufin by viable cells.[12]Highly sensitive, non-toxic, allows for continuous monitoring.Can be interfered with by compounds that are fluorescent or alter the redox potential.[14]
ATP-based (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolically active cells.[12]Very sensitive, rapid.Requires cell lysis, more expensive.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Culture Medium prep_stock->dilute seed_cells Seed Cells in 96-well Plate treat Treat Cells with This compound seed_cells->treat dilute->treat add_reagent Add Cell Viability Assay Reagent (e.g., MTT) treat->add_reagent incubate Incubate add_reagent->incubate measure Measure Absorbance incubate->measure calculate Calculate % Viability measure->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Experimental workflow for assessing cell viability with this compound.

stat3_pathway Ophiopogonin_R This compound STAT3 STAT3 Ophiopogonin_R->STAT3 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Target Gene Expression (Anti-apoptosis, Proliferation) pSTAT3->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Simplified STAT3 signaling pathway inhibited by Ophiopogonin compounds.

hippo_pathway Ophiopogonin_B Ophiopogonin B ROS Reactive Oxygen Species (ROS) Ophiopogonin_B->ROS Induces Hippo_Pathway Hippo Pathway ROS->Hippo_Pathway Activates Apoptosis Apoptosis Hippo_Pathway->Apoptosis Promotes

Caption: Simplified Hippo signaling pathway activated by Ophiopogonin B.

References

Technical Support Center: Optimizing Ophiopogonin Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro application of Ophiopogonins. Due to the limited specific research on a compound named "Ophiopogonin R," this guide focuses on the well-documented and structurally related saponins isolated from Ophiopogon japonicus: Ophiopogonin B (OP-B), Ophiopogonin D (OP-D), and Ophiopogonin D' (OPD'). These compounds have demonstrated significant biological activities, and understanding the optimal treatment duration is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are Ophiopogonin B, D, and D', and how do they differ?

A1: Ophiopogonin B, D, and D' are steroidal saponins extracted from the root of Ophiopogon japonicus. Ophiopogonin D and D' are isomers, differing in their glycosidic linkages, which can lead to variations in their biological activities. These compounds have been investigated for their anti-inflammatory, anti-cancer, and cardioprotective effects.

Q2: What is the recommended solvent for dissolving Ophiopogonins for in vitro experiments?

A2: Ophiopogonins are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (usually below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for Ophiopogonin treatment?

A3: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended for in vitro experiments. The optimal concentration is highly cell-type dependent and should be determined empirically through dose-response experiments.

Q4: How stable are Ophiopogonins in cell culture medium?

A4: While specific stability data in culture medium is not extensively published, it is good practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.

Q5: Which signaling pathways are primarily affected by Ophiopogonins?

A5: Ophiopogonins have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the NF-κB, STAT3, PI3K/AKT, and p38 MAPK pathways. The specific pathways affected can vary depending on the Ophiopogonin congener and the cell type.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for cytotoxicity assays.

  • Possible Cause 1: Variable treatment duration. The cytotoxic effects of Ophiopogonins are time-dependent. Shorter or longer incubation times will shift the IC50 value.

    • Solution: Standardize the treatment duration across all experiments. A 24-hour or 48-hour time point is commonly used for initial IC50 determination.

  • Possible Cause 2: Cell density. High cell density can reduce the effective concentration of the compound per cell and alter the metabolic state of the cells, leading to variability.

    • Solution: Optimize and maintain a consistent cell seeding density for all assays.

  • Possible Cause 3: Purity and stability of the Ophiopogonin compound.

    • Solution: Ensure the use of a high-purity compound and prepare fresh dilutions from a validated stock solution for each experiment.

Issue 2: High levels of apoptosis observed in control (vehicle-treated) cells.

  • Possible Cause 1: DMSO concentration. High concentrations of DMSO can be toxic to some cell lines.

    • Solution: Ensure the final DMSO concentration in the culture medium is non-toxic for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to assess DMSO toxicity.

  • Possible Cause 2: Sub-optimal cell culture conditions. Stressed cells due to factors like nutrient depletion, pH changes, or contamination can lead to increased background apoptosis.

    • Solution: Maintain optimal cell culture conditions, including regular media changes and monitoring for contamination.

Issue 3: No significant effect of Ophiopogonin treatment is observed.

  • Possible Cause 1: Insufficient treatment duration or concentration. The selected time point or concentration may not be sufficient to induce a measurable response.

    • Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 1-100 µM) experiment to identify the optimal conditions.

  • Possible Cause 2: Cell line resistance. The target signaling pathways may not be active or critical for survival in the chosen cell line.

    • Solution: Research the molecular characteristics of your cell line to ensure it is an appropriate model for the expected mechanism of action of Ophiopogonins. Consider testing on multiple cell lines.

Data on Time-Dependent Effects of Ophiopogonins

The following tables summarize quantitative data from various studies on the time-dependent effects of Ophiopogonin B, D, and D' on different cell lines.

Table 1: Time-Dependent Effects of Ophiopogonins on Cell Viability/Cytotoxicity

OphiopogoninCell LineAssayConcentration (µM)12 hours24 hours48 hours
Ophiopogonin DAMC-HN-8 (Laryngeal Cancer)LDH Cytotoxicity50IncreasedIncreased-
Ophiopogonin DAMC-HN-8 (Laryngeal Cancer)MTT12.5, 25, 50InhibitionIncreased Inhibition-
Ophiopogonin BA549, NCI-H1299, NCI-H460 (NSCLC)CCK-8VariousInhibitionIncreased InhibitionFurther Inhibition
Ophiopogonin D'PC3 (Prostate Cancer)CCK-8IC50 = 6.25 µM---
Ophiopogonin D'PC3 (Prostate Cancer)CCK-8Various-Viability DecreaseFurther Decrease

Table 2: Time-Dependent Effects of Ophiopogonins on Apoptosis

OphiopogoninCell LineAssayConcentration (µM)6 hours24 hours
Ophiopogonin D'PC3 (Prostate Cancer)Annexin V/PI2.5, 5.0Increased Apoptosis-
Ophiopogonin DAMC-HN-8 (Laryngeal Cancer)DAPI Staining12.5, 25, 50-Increased Apoptotic Nuclei
Ophiopogonin DMCF-7 (Breast Cancer)Apoptosis AssayVarious-Increased Apoptosis

Key Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Ophiopogonins

The following diagrams illustrate the key signaling pathways reported to be modulated by Ophiopogonins.

Ophiopogonin_Signaling cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_Apoptosis Apoptosis Pathway Ophiopogonin Ophiopogonin (B, D, D') IKK IKK Ophiopogonin->IKK Inhibits STAT3 STAT3 Ophiopogonin->STAT3 Inhibits Phosphorylation RIPK1 RIPK1 Ophiopogonin->RIPK1 Upregulates Bim Bim Ophiopogonin->Bim Upregulates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Inflammation Inflammation (TNF-α, IL-6) NFkB_nuc->Inflammation Upregulates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (nucleus) pSTAT3->pSTAT3_nuc Translocation Proliferation Cell Proliferation & Survival pSTAT3_nuc->Proliferation Promotes Caspase8 Caspase-8 RIPK1->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondria Mitochondria Bim->Mitochondria Acts on Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Key signaling pathways modulated by Ophiopogonins.

Experimental Workflow for Optimizing Treatment Duration

This workflow provides a general framework for determining the optimal Ophiopogonin treatment duration for your specific in vitro model.

Workflow start Start: Define Experimental Goals dose_response Step 1: Dose-Response Pilot Study (e.g., 24h or 48h) start->dose_response determine_ic50 Determine Preliminary IC50 dose_response->determine_ic50 time_course Step 2: Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) Use IC50 and 2x IC50 concentrations determine_ic50->time_course measure_endpoints Measure Key Endpoints (Viability, Apoptosis, etc.) time_course->measure_endpoints select_timepoints Select Optimal Time Points for Early and Late Events measure_endpoints->select_timepoints pathway_analysis Step 3: Signaling Pathway Kinetics (Short time course: 0, 15, 30, 60, 120 min) (Long time course: 0, 2, 6, 12, 24h) select_timepoints->pathway_analysis analyze_pathways Analyze Activation/Inhibition of Key Signaling Proteins (e.g., p-STAT3, IκBα) pathway_analysis->analyze_pathways end End: Optimized Protocol analyze_pathways->end

Caption: Workflow for optimizing Ophiopogonin treatment duration.

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Ophiopogonin for the desired durations (e.g., 12, 24, 48 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Ophiopogonin for the optimized duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with Ophiopogonin for the appropriate time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target signaling proteins (e.g., p-STAT3, STAT3, IκBα, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Technical Support Center: Ophiopogonin R Purification Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of Ophiopogonin R.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification from lab to industrial scale?

A1: Scaling up this compound purification presents several key challenges. These include handling large volumes of raw plant material and solvents, ensuring batch-to-batch consistency in terms of yield and purity, and managing impurities that might not be significant at a smaller scale.[1] Additionally, the cost of materials and the physical limitations of large-scale equipment, such as chromatography columns, need to be carefully considered.

Q2: Which purification techniques are most suitable for large-scale production of this compound?

A2: For industrial-scale purification of steroidal saponins like this compound, a multi-step approach is typically employed. This often starts with macroporous resin chromatography for initial enrichment and removal of major impurities.[2][3][4][5] This is followed by further purification steps such as preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.[2]

Q3: How can I improve the solubility of this compound during the purification process?

A3: this compound, like many saponins, can have limited solubility in certain solvents. To improve solubility, consider using a co-solvent system. For extraction, aqueous ethanol or methanol solutions are commonly used.[6] During chromatography, adjusting the mobile phase composition, for instance by optimizing the ethanol or methanol concentration, can enhance solubility and improve separation.[4]

Q4: What are the critical parameters to maintain when scaling up a chromatography step?

A4: When scaling up a chromatography step, it is crucial to maintain the linear flow rate and the packed bed height. The column diameter should be increased to accommodate the larger sample volume.[7] It is also important to ensure that the properties of the stationary phase (resin) are consistent between the lab-scale and large-scale columns.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound after Scale-Up

Symptoms:

  • The final yield of purified this compound is significantly lower than expected based on lab-scale experiments.

  • A large amount of this compound is lost during one or more purification steps.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction Optimize extraction parameters for large-scale operations. This includes adjusting the solvent-to-solid ratio, extraction time, and temperature.[8] Ensure adequate mixing to facilitate solvent penetration into the plant material.
Suboptimal Adsorption on Macroporous Resin Re-evaluate the choice of macroporous resin for large-scale use. The optimal resin at a small scale may not be the most cost-effective or efficient at a larger scale.[7] Check the pH and flow rate of the loading solution to ensure optimal binding.[9]
Inefficient Elution from Resin Optimize the elution solvent composition and volume. A gradient elution may be more effective than an isocratic elution for separating this compound from closely related impurities.[4] Ensure the elution flow rate is slow enough to allow for complete desorption.
Product Loss During Filtration/Concentration Check for precipitation of this compound during solvent removal. If precipitation occurs, consider using a different concentration method or adjusting the solvent composition. Ensure filter materials are compatible and do not adsorb the product.
Issue 2: Poor Purity of Final this compound Product

Symptoms:

  • The final product contains a high level of impurities as determined by HPLC analysis.

  • Difficulty in separating this compound from other co-eluting compounds.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Impurities Pre-treat the crude extract to remove pigments, lipids, and other interfering substances before loading it onto the chromatography column.[10][11] This can be achieved through liquid-liquid extraction or precipitation.
Inadequate Resolution in Chromatography Optimize the chromatography method. This may involve changing the stationary phase, modifying the mobile phase composition, or adjusting the gradient profile.[12] For prep-HPLC, consider using a column with a smaller particle size for better resolution, but be mindful of the increase in backpressure.[12]
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading can lead to poor separation and peak tailing. Determine the column's loading capacity through a series of small-scale experiments before scaling up.
Presence of Structurally Similar Saponins It is common for plants to contain several structurally similar saponins.[2] A multi-step purification strategy, potentially involving different chromatography modes (e.g., reversed-phase followed by normal-phase), may be necessary to isolate this compound.

Data Presentation

Table 1: Illustrative Comparison of this compound Purification at Different Scales

Parameter Lab Scale (100 g raw material) Pilot Scale (10 kg raw material) Industrial Scale (1000 kg raw material)
Extraction Method Ultrasonic-assisted extraction with 80% ethanol[6]Maceration with 80% ethanolPercolation with 80% ethanol
Initial this compound Content in Crude Extract ~1.5%~1.5%~1.5%
Purification Method Macroporous Resin (e.g., XAD-7HP)[6] followed by Prep-HPLCTwo-step Macroporous Resin Chromatography (e.g., HPD-722 followed by ADS-7)[4]Two-step Macroporous Resin Chromatography with optimized parameters
Purity after 1st Resin Step ~15%~60%[4]~60%
Purity after 2nd Resin Step/Prep-HPLC >95%>95%[4]>95%
Overall Recovery Yield ~70%~55-60%[4]~50-55%
Processing Time 2-3 days1-2 weeks3-4 weeks

Note: The data in this table is illustrative and based on typical values reported for the purification of similar saponins. Actual results may vary depending on the specific process and raw material quality.

Experimental Protocols

Detailed Methodology for Scaled-Up this compound Purification

This protocol describes a two-step macroporous resin chromatography process for the purification of this compound from Ophiopogon japonicus.

1. Extraction:

  • Grind the dried roots of Ophiopogon japonicus to a coarse powder (20-40 mesh).
  • Pack the powdered material into a large-scale percolator.
  • Extract the material with 8-10 volumes of 80% aqueous ethanol at a controlled flow rate over 24-48 hours.
  • Collect the extract and concentrate it under reduced pressure to obtain a crude extract with a high concentration of solids.

2. First Step Macroporous Resin Chromatography (Enrichment):

  • Select a suitable macroporous resin (e.g., HPD-722) and pack it into a large-diameter chromatography column.[4]
  • Equilibrate the column with deionized water.
  • Dilute the crude extract with water to a suitable concentration and adjust the pH if necessary.
  • Load the diluted extract onto the column at a controlled flow rate.
  • Wash the column with 5-10 bed volumes of deionized water to remove sugars and other polar impurities.
  • Wash the column with 5-10 bed volumes of 30% ethanol to remove more polar impurities.[4]
  • Elute the this compound enriched fraction with 5-8 bed volumes of 70% ethanol.[9]
  • Collect the eluate and concentrate it under reduced pressure.

3. Second Step Macroporous Resin Chromatography (Fine Purification):

  • Select a macroporous resin with a different selectivity (e.g., ADS-7) and pack it into a chromatography column.[4]
  • Equilibrate the column with deionized water.
  • Dissolve the concentrated fraction from the first step in a minimal amount of the mobile phase and load it onto the column.
  • Wash the column with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%) to remove remaining impurities. The specific percentages may need optimization.
  • Elute the purified this compound with an optimized concentration of ethanol (e.g., 50-60%).[4]
  • Collect the fractions containing high-purity this compound, as determined by HPLC analysis.
  • Combine the pure fractions, concentrate, and dry to obtain the final product.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Fine Purification cluster_final_product Final Product raw_material Raw Material (Ophiopogon japonicus) extraction Percolation with 80% Ethanol raw_material->extraction crude_extract Crude Extract extraction->crude_extract resin1 Macroporous Resin Column 1 crude_extract->resin1 wash1 Wash with Water & 30% Ethanol resin1->wash1 elution1 Elute with 70% Ethanol wash1->elution1 enriched_fraction Enriched this compound Fraction elution1->enriched_fraction resin2 Macroporous Resin Column 2 enriched_fraction->resin2 wash2 Stepwise Ethanol Wash resin2->wash2 elution2 Elute with 50-60% Ethanol wash2->elution2 pure_ophiopogonin High-Purity this compound elution2->pure_ophiopogonin drying Concentration & Drying pure_ophiopogonin->drying final_product This compound Powder (>95% Purity) drying->final_product

Caption: Experimental workflow for scaling up this compound purification.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Poor Purity start Problem Encountered low_yield Low Yield? start->low_yield poor_purity Poor Purity? low_yield->poor_purity No check_extraction Optimize Extraction Parameters low_yield->check_extraction Yes pretreat_extract Pre-treat Crude Extract poor_purity->pretreat_extract Yes end_node Problem Resolved poor_purity->end_node No check_adsorption Re-evaluate Resin & Loading Conditions check_extraction->check_adsorption check_elution Optimize Elution Solvent & Flow Rate check_adsorption->check_elution check_elution->end_node optimize_chroma Optimize Chromatography Method pretreat_extract->optimize_chroma check_loading Check for Column Overloading optimize_chroma->check_loading check_loading->end_node

Caption: Logical troubleshooting guide for this compound purification.

References

Validation & Comparative

Validating the Anti-Tumor Effects of Ophiopogonins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ophiopogonin R: Extensive literature searches did not yield specific data on the anti-tumor effects of a compound named "this compound." It is possible that this is a rare, newly identified compound with research yet to be published, or a variant name not commonly used in literature. This guide will therefore focus on the well-researched and structurally related steroidal saponins from Ophiopogon japonicus, Ophiopogonin B (OP-B) and Ophiopogonin D (OP-D), to provide a comprehensive overview of the anti-tumor potential of this class of compounds.

This guide provides a comparative analysis of the anti-tumor effects of Ophiopogonin B and Ophiopogonin D across various cancer types, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Comparative Anti-Tumor Efficacy

Ophiopogonins B and D have demonstrated significant anti-cancer properties in a range of preclinical studies. Their efficacy is often measured by their ability to inhibit cancer cell proliferation (IC50 values) and induce apoptosis.

Table 1: In Vitro Cytotoxicity (IC50) of Ophiopogonins in Various Cancer Cell Lines
CompoundCancer TypeCell LineIC50 (µM)Reference
Ophiopogonin B Non-Small Cell Lung CancerA54914.22 ± 1.94[1]
Non-Small Cell Lung CancerNCI-H129912.14 ± 2.01[1]
Non-Small Cell Lung CancerNCI-H46016.11 ± 1.83[1]
Ophiopogonin D' Androgen-Independent Prostate CancerPC36.25[2]
Sorafenib (Control) Androgen-Independent Prostate CancerPC319.56[2]

Note: Ophiopogonin D' is a closely related isomer of Ophiopogonin D.

Table 2: Comparison with Standard Therapies
Cancer TypeOphiopogonin TreatmentStandard/Alternative TherapiesKey Findings
Non-Small Cell Lung Cancer (NSCLC) Ophiopogonin DPlatinum-based chemotherapy (e.g., Cisplatin), Targeted therapy, Immunotherapy[3][4][5][6][7]Ophiopogonin D has been shown to suppress STAT3 signaling, a key oncogenic pathway in NSCLC, and induce apoptosis.[8] It may also chemosensitize lung cancer cells to conventional drugs.
Hepatocellular Carcinoma (HCC) Ophiopogonin BSorafenib, Lenvatinib, Atezolizumab plus Bevacizumab, TACE[9][10][11][12]Ophiopogonin B can induce apoptosis and decrease the invasion of HCC cells through the inhibition of the JAK2/STAT3 signaling pathway.
Androgen-Independent Prostate Cancer Ophiopogonin D'Androgen deprivation therapy (ADT), Enzalutamide, Abiraterone, Docetaxel[13][14][15][16]Ophiopogonin D' has been shown to induce potent anti-tumor activity in androgen-independent prostate cancer cells via a RIPK1-dependent apoptotic pathway, with a lower IC50 value than the standard therapy Sorafenib in a comparative in vitro study.[2]

Mechanisms of Action: Signaling Pathways

Ophiopogonins exert their anti-tumor effects by modulating multiple oncogenic signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Ophiopogonin D in Non-Small Cell Lung Cancer (NSCLC)

Ophiopogonin D has been found to inhibit the STAT3 signaling pathway, which is often overactive in NSCLC. This inhibition leads to a cascade of events culminating in apoptosis.[8]

G cluster_stat3 STAT3 Signaling cluster_apoptosis Cellular Effects OPD Ophiopogonin D ROS ↑ Reactive Oxygen Species (ROS) OPD->ROS GSH_GSSG ↓ GSH/GSSG Ratio ROS->GSH_GSSG STAT3 STAT3 GSH_GSSG->STAT3 Inhibits Phosphorylation GSH_GSSG->STAT3 pSTAT3 p-STAT3 (Inactive) OncogenicGenes ↓ Expression of Oncogenic Genes (e.g., Bcl-2, Cyclin D1) STAT3->OncogenicGenes Apoptosis Apoptosis G OPB Ophiopogonin B JAK2 p-JAK2 OPB->JAK2 Inhibits STAT3 p-STAT3 JAK2->STAT3 Inhibits Bcl2 ↓ Bcl-2 STAT3->Bcl2 Bax ↑ Bax STAT3->Bax Caspase3 ↑ Caspase-3 STAT3->Caspase3 MMP2 ↓ MMP-2 STAT3->MMP2 VEGF ↓ VEGF/VEGFR2 STAT3->VEGF Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis Invasion ↓ Invasion MMP2->Invasion VEGF->Invasion G start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with Ophiopogonin seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate add_solvent Add Solubilizing Agent (DMSO) incubate->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end G start Start treat_cells Treat Cells start->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V & PI resuspend->stain incubate Incubate (15-20 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end G start Start protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End detection->end

References

A Comparative Analysis of Ophiopogonins from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: November 2025

Ophiopogonins, a class of steroidal saponins, are the principal bioactive constituents isolated from the tuberous roots of Ophiopogon japonicus. These compounds are credited with a wide array of pharmacological effects, including cardiovascular protection, anti-inflammatory, and immunomodulatory activities. The geographical source of Ophiopogon japonicus significantly influences its chemical profile, leading to variations in the yield and purity of its constituent saponins. This guide provides a comparative analysis of ophiopogonins from the two main producing regions in China: Sichuan ("Chuan maidong," CMD) and Zhejiang ("Zhe maidong," ZMD), with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Bioactive Components

The relative content of various bioactive compounds, including several key ophiopogonins, differs significantly between Ophiopogon japonicus sourced from Sichuan (CMD) and Zhejiang (ZMD). Studies have shown that CMD generally contains higher concentrations of Ophiopogonin D and Ophiopogonin D', while other components like homoisoflavonoids are more abundant in ZMD.[1] A detailed comparison based on quantitative analysis is summarized below.

Bioactive ComponentChuan maidong (CMD)Zhe maidong (ZMD)Key Findings
Ophiopogonin D Higher ContentLower Content / Not DetectedOphiopogonin D was not detected in samples from Zhejiang province in one study.[2] CMD is a richer source of this saponin.[1]
Ophiopogonin D' Higher ContentLower ContentCMD consistently shows higher levels of Ophiopogonin D'.[1]
Ophiopojaponin C PresentPresentNo significant difference was observed between CMD and ZMD samples for this compound.[2]
Ruscogenin Not DetectedNot DetectedThis sapogenin was not found in any samples of CMD or ZMD.[1][2]
Methylophiopogonanone A Lower ContentHigher ContentThe content of this homoisoflavonoid is significantly higher in ZMD.[2]
Methylophiopogonanone B Lower ContentHigher ContentZMD is a richer source of this homoisoflavonoid compared to CMD.[2]
Overall Saponins Generally HigherGenerally LowerThe total content of steroidal saponins is typically higher in CMD.[2]
Overall Homoisoflavonoids Generally LowerGenerally HigherThe total content of homoisoflavonoids is consistently higher in ZMD.[2]

Table 1: Comparative summary of the content of major bioactive compounds in Ophiopogonis Radix from Sichuan (CMD) and Zhejiang (ZMD). Data compiled from multiple studies.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, purification, and analysis of ophiopogonins.

Optimized Extraction Methodology

The efficient extraction of ophiopogonins is a critical first step. An optimized ultrasonic-assisted extraction (UAE) method has been established for its efficiency.

  • Sample Preparation: Powdered roots of Ophiopogon japonicus (1.0 g) are used.[2]

  • Extraction Solvent: A 70% methanol-water solution (v/v) is optimal for extracting a broad range of compounds, including steroidal saponins and homoisoflavonoids.[2]

  • Solid-Liquid Ratio: A ratio of 1:30 (g/mL) is employed.[2]

  • Extraction Time: Ultrasonic extraction is performed for 60 minutes.[2]

  • Post-Extraction: The resulting mixture is centrifuged at 12,000 rpm for 10 minutes. The supernatant is collected and filtered through a 0.22 µm membrane before analysis.[2]

Purification using Solid Phase Extraction (SPE)

For purifying the crude extract to enrich the saponin fraction, a Solid Phase Extraction (SPE) protocol is effective.

  • SPE Column: A C18 cartridge is used.

  • Procedure:

    • The supernatant from the extraction is loaded onto the pre-conditioned SPE column.

    • The column is washed sequentially with water (5 mL) and 20% methanol (5 mL) to remove impurities.

    • The target ophiopogonins are eluted with 100% methanol (5 mL).[3]

    • The methanol eluate is evaporated to dryness and the residue is redissolved in methanol for analysis.[3]

Analytical Methodology: UFLC-QTRAP-MS/MS

A highly sensitive and reliable method for the simultaneous quantification of multiple components is Ultra-Fast Liquid Chromatography coupled with a Quadrupole-Linear Ion Trap Mass Spectrometer (UFLC-QTRAP-MS/MS).[2]

  • Chromatographic System: A Shimadzu SIL-20A XR system or equivalent.[2]

  • Column: Synergi™ Hydro-RP100Å column (2.0 mm × 100 mm, 2.5 μm).[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Mass Spectrometry: A triple quadrupole-linear ion trap mass spectrometer with an electrospray ionization (ESI) source, operated in multiple-reaction monitoring (MRM) mode.[2] The polarity is switched between positive and negative modes for comprehensive detection.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the comparative study of ophiopogonins.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_purification Optional Purification sample Ophiopogon japonicus Root (CMD or ZMD) powder Powdering sample->powder extraction Ultrasonic Extraction (70% Methanol, 60 min) powder->extraction centrifuge Centrifugation (12,000 rpm, 10 min) extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc UFLC-QTRAP-MS/MS filter->hplc Direct Analysis spe Solid Phase Extraction (C18) filter->spe For Purification data Data Acquisition & Analysis hplc->data elution Elution (100% Methanol) spe->elution elution->hplc

Fig. 1: Workflow for Ophiopogonin Analysis.
Signaling Pathway Modulation by Ophiopogonin D

Ophiopogonin D has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This pathway is a key regulator of the inflammatory response.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., PM2.5, LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα complex IκBα / NF-κB (Inactive Complex) ikb->complex p_ikb P-IκBα nfkb NF-κB (p65/p50) nfkb->complex active_nfkb Active NF-κB nfkb->active_nfkb Release complex->ikb complex->nfkb ikk->ikb Phosphorylates ub_ikb Ub-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation nucleus Nucleus active_nfkb->nucleus Translocation transcription Gene Transcription nucleus->transcription Induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines opd Ophiopogonin D opd->ikk Inhibits

Fig. 2: Inhibition of NF-κB Pathway by Ophiopogonin D.

References

A Comparative Guide to Analytical Methods for Ophiopogonin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection and quantification of Ophiopogonins, focusing on High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and various Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. Due to the limited availability of specific quantitative data for Ophiopogonin R, this comparison utilizes data from the closely related and structurally similar compounds Ophiopogonin D and Ruscogenin to provide a representative performance overview.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key quantitative performance metrics for HPLC-ELSD and LC-MS methods in the analysis of Ophiopogonin-related compounds.

Performance MetricHPLC-ELSD (for Ruscogenin)LC-ESI-MS (for Ophiopogonin D)UFLC-QTRAP-MS/MS (for Ophiopogonins)
Linearity Range 40.20–804.00 µg/mL[1]2.5–480.0 ng/mL[2]Not explicitly stated for individual compounds
Correlation Coefficient (r²) 0.9996[1]0.9984[2]> 0.9991[3]
Limit of Detection (LOD) Not Reported1.0 ng/mL[2]0.11–2.92 ng/mL[3]
Limit of Quantification (LOQ) Not Reported2.5 ng/mL[2]0.37–9.73 ng/mL[3]
Precision (RSD%) Not Reported< 8.9% (Intra- and Inter-day)[2]0.45–4.80% (Intra- and Inter-day)[3]
Accuracy/Recovery (%) 101.3% (Average Recovery)[1]97.5–107.3%[2]95.58–102.46%[3]

Key Experimental Protocols

Below are the detailed methodologies for the analytical techniques cited in this guide.

HPLC-ELSD for Ruscogenin Detection

This method is suitable for the quantification of steroidal saponins that lack a strong UV chromophore.[1]

  • Instrumentation: High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector.

  • Chromatographic Column: Merck RP-C18 (4.6 mm × 250 mm, 5 µm) with a C18 guard column.[1]

  • Mobile Phase: An isocratic system of methanol and water (88:12, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 10 µL.[1]

  • ELSD Settings:

    • Drift Tube Temperature: 42.2°C.[1]

    • Nebulizer Gas (Nitrogen) Flow Rate: 1.4 L/min.[1]

    • Gain: 8.[1]

LC-ESI-MS for Ophiopogonin D Quantification in Biological Matrices

This method offers high sensitivity and is well-suited for pharmacokinetic studies in plasma samples.[2]

  • Instrumentation: Liquid Chromatography system coupled with an Electrospray Ionization Mass Spectrometer.

  • Chromatographic Column: C18 column.[2]

  • Mobile Phase: A step gradient program utilizing 0.5 mmol/L ammonium chloride solution and acetonitrile.[2]

  • Ionization Mode: Electrospray Negative Ionization (ESI-).[2]

  • Detection Mode: Selected Ion Monitoring (SIM).[2]

  • Internal Standard: Digoxin.[2]

UFLC-QTRAP-MS/MS for Simultaneous Analysis of Multiple Ophiopogonins

Ultra-Fast Liquid Chromatography coupled with a hybrid triple quadrupole-linear ion trap mass spectrometer allows for the rapid and sensitive determination of multiple analytes in complex samples.[3]

  • Instrumentation: Ultra-Fast Liquid Chromatography system coupled with a QTRAP Mass Spectrometer.

  • Ionization Mode: Both positive (ESI+) and negative (ESI-) electrospray ionization were used simultaneously to cover a broad range of compounds.[4]

  • Method Validation: The method was validated for linearity, limits of detection (LOD), limits of quantification (LOQ), precision (intra-day and inter-day), repeatability, stability, and recovery.[3]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix to data analysis.

Analytical Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Sample Plant Material / Biological Fluid Extraction Extraction Sample->Extraction Purification Purification / SPE Extraction->Purification LC HPLC / UPLC System Purification->LC Injection Column C18 Column LC->Column Detector Detector (ELSD / MS) Column->Detector Elution DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for this compound analysis.

References

A Head-to-Head Comparison of Ophiopogonin D and Ophiopogonin D'

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

In the realm of natural product research, the steroidal saponins derived from Ophiopogon japonicus have garnered significant attention for their diverse pharmacological activities. Among these, Ophiopogonin D (OPD) and its isomer, Ophiopogonin D' (OPD'), are two of the most prominent bioactive constituents. While structurally similar, emerging evidence suggests that subtle differences in their chemical makeup can lead to distinct biological effects. This guide provides a comprehensive head-to-head comparison of Ophiopogonin D and Ophiopogonin D', summarizing their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

A Note on Ophiopogonin R

Initial searches for "this compound" did not yield any information on a compound with this designation in publicly available scientific literature and databases. This suggests that this compound may be a novel, yet-to-be-characterized compound, a rare metabolite, or a potential misnomer. Therefore, this guide will focus on the comparative analysis of the well-documented isomers, Ophiopogonin D and Ophiopogonin D'.

Structural and Physicochemical Properties

Ophiopogonin D and Ophiopogonin D' are isomers, sharing the same molecular formula and molecular weight. The key structural difference lies in their aglycone moieties and the attached sugar chains. Ophiopogonin D is characterized by a ruscogenin aglycone, while Ophiopogonin D' possesses a diosgenin aglycone. This seemingly minor variation in the steroidal backbone and glycosylation pattern can influence their interaction with biological targets and, consequently, their pharmacological profiles.

PropertyOphiopogonin DOphiopogonin D'
Molecular Formula C44H70O16C44H70O16
Molecular Weight 855.03 g/mol 854 g/mol
Aglycone RuscogeninDiosgenin
Sugar Moiety 3-O-{α-L-rhamnopyranosyl(1→2)-[β-D-xylopyranosyl(1→3)]-β-D-fucopyranoside}3-O-{α-L-rhamnopyranosyl(1→2)-[β-D-xylopyranosyl(1→3)]-β-D-glucopyranoside}
Appearance White crystalline powderNot specified
Solubility Soluble in methanol, ethanol, and DMSONot specified

Comparative Biological Activities

Both Ophiopogonin D and D' have been investigated for a range of biological activities, with a primary focus on their anti-cancer and cardiovascular effects. While both compounds exhibit therapeutic potential, their potency and mechanisms of action can differ significantly.

Biological ActivityOphiopogonin DOphiopogonin D'
Anti-Cancer Broad-spectrum activity against various cancers including lung, breast, colorectal, and melanoma.[1] Induces apoptosis and inhibits proliferation and metastasis.[1]Potent anti-tumor activity against prostate cancer cells.[2] Induces RIPK1-dependent apoptosis.[2]
Cardiovascular Protection Protects against doxorubicin-induced cardiomyocyte injury and myocardial ischemia-reperfusion injury.[3]Can induce cardiomyocyte mitophagy and mitochondrial damage at certain concentrations.[4]
Anti-inflammatory Ameliorates colitis and lung inflammation by inhibiting NF-κB signaling.[5]Limited data available on anti-inflammatory effects.
Hemolytic Activity Causes hemolysis in vivo but not in vitro.Induces hemolysis both in vitro and in vivo.
Quantitative Comparison of Anti-Cancer Activity
Cell LineCompoundIC50 (µM)Reference
PC3 (Prostate Cancer)Ophiopogonin D>50[6]
PC3 (Prostate Cancer)Ophiopogonin D'6.25[6]

Mechanisms of Action and Signaling Pathways

The differential biological activities of Ophiopogonin D and D' can be attributed to their distinct effects on intracellular signaling pathways.

Ophiopogonin D

Ophiopogonin D exerts its multifaceted effects by modulating several key signaling cascades:

  • Anti-Cancer Pathways : It inhibits the proliferation of cancer cells by suppressing the NF-κB, PI3K/AKT, and AP-1 pathways.[5] It can also induce apoptosis through the inhibition of the STAT3 signaling pathway.[7] In colorectal cancer, it has been shown to activate p53 and inhibit c-Myc expression.[8][9]

  • Anti-inflammatory Pathway : The anti-inflammatory effects of Ophiopogonin D are primarily mediated through the inhibition of the AMPK/NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines.[5]

Ophiopogonin_D_Signaling cluster_cancer Anti-Cancer Mechanisms cluster_inflammation Anti-Inflammatory Mechanism OPD_cancer Ophiopogonin D PI3K_AKT PI3K/AKT OPD_cancer->PI3K_AKT NFKB_cancer NF-κB OPD_cancer->NFKB_cancer AP1 AP-1 OPD_cancer->AP1 STAT3 STAT3 OPD_cancer->STAT3 p53 p53 OPD_cancer->p53 cMyc c-Myc OPD_cancer->cMyc Proliferation_cancer Cell Proliferation PI3K_AKT->Proliferation_cancer NFKB_cancer->Proliferation_cancer AP1->Proliferation_cancer STAT3->Proliferation_cancer Apoptosis_cancer Apoptosis p53->Apoptosis_cancer cMyc->Proliferation_cancer OPD_inflammation Ophiopogonin D AMPK AMPK OPD_inflammation->AMPK NFKB_inflammation NF-κB AMPK->NFKB_inflammation Cytokines Pro-inflammatory Cytokines NFKB_inflammation->Cytokines

Figure 1: Signaling pathways modulated by Ophiopogonin D.

Ophiopogonin D'

The primary characterized mechanism of action for Ophiopogonin D' is the induction of apoptosis in cancer cells through a RIPK1-dependent pathway. This pathway is distinct from the classical caspase-dependent apoptosis and represents a form of programmed necrosis or necroptosis.

Ophiopogonin_D_prime_Signaling OPD_prime Ophiopogonin D' RIPK1 RIPK1 OPD_prime->RIPK1 Apoptosis RIPK1-Dependent Apoptosis RIPK1->Apoptosis

Figure 2: RIPK1-dependent apoptosis induced by Ophiopogonin D'.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to compare the bioactivities of Ophiopogonin D and D'.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the cytotoxic effects of Ophiopogonin D and D' on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.

Materials:

  • Cancer cell line (e.g., PC3, HCT116)

  • 96-well cell culture plates

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Ophiopogonin D and Ophiopogonin D' stock solutions (in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • The following day, treat the cells with various concentrations of Ophiopogonin D or Ophiopogonin D' for 24 hours.[6][8] A vehicle control (DMSO) should be included.

  • After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Measure the absorbance at 450 nm using a microplate reader.[6][8]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with Ophiopogonin D/D' incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_cck8 Add CCK-8 solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 read_absorbance Measure absorbance at 450nm incubate3->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Figure 3: Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by Ophiopogonin D and D'.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired concentrations of Ophiopogonin D or D' for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[11]

In Vivo Tumor Xenograft Model

This protocol describes a general procedure to evaluate the anti-tumor efficacy of Ophiopogonin D and D' in a preclinical animal model.

Objective: To assess the ability of the compounds to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cells (e.g., A549, PC3)

  • Ophiopogonin D and D' formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to different treatment groups: vehicle control, Ophiopogonin D, and Ophiopogonin D'.

  • Administer the treatments (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[7]

Conclusion

The comparative analysis of Ophiopogonin D and Ophiopogonin D' reveals that while they are structurally similar isomers, they possess distinct pharmacological profiles. Ophiopogonin D' demonstrates more potent anti-cancer activity against prostate cancer cells by inducing RIPK1-dependent apoptosis, whereas Ophiopogonin D exhibits a broader range of activities, including anti-cancer effects through multiple pathways (NF-κB, PI3K/AKT, STAT3), significant anti-inflammatory properties, and a more favorable hemolytic profile.

These findings underscore the importance of detailed structure-activity relationship studies in natural product drug discovery. The choice between Ophiopogonin D and D' for further therapeutic development will depend on the specific pathological condition being targeted. For researchers in oncology, Ophiopogonin D' may hold greater promise for certain cancer types, while Ophiopogonin D's diverse activities make it an interesting candidate for diseases with inflammatory and cancerous components. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of these intriguing natural compounds.

References

Ophiopogonin Research: A Comparative Analysis of Preclinical Data on Key Saponins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of clinical studies on a specific compound named "Ophiopogonin R" could not be conducted as no published clinical trials or meta-analyses for a compound with this designation were identified in the scientific literature. Research on saponins derived from the root of Ophiopogon japonicus has primarily focused on other constituents, most notably Ophiopogonin D (OP-D) and Ophiopogonin B (OP-B). This guide, therefore, presents a comparative analysis of the available preclinical data for these two prominent ophiopogonins to inform researchers, scientists, and drug development professionals.

The available body of research, largely based on in vitro and in vivo animal models, suggests that Ophiopogonin D and Ophiopogonin B possess a range of pharmacological activities, including anti-cancer, cardiovascular-protective, and anti-inflammatory effects.[1][2][3][4] These activities are attributed to their ability to modulate multiple signaling pathways.[5][6]

Comparative Pharmacological Activities

While both Ophiopogonin D and B exhibit promising therapeutic potential, the existing research highlights distinct areas of focus and mechanisms of action.

FeatureOphiopogonin D (OP-D)Ophiopogonin B (OP-B)
Primary Research Focus Anti-cancer, cardiovascular protection, anti-inflammatory, neuroprotectionAnti-cancer
Key Therapeutic Areas Lung cancer, diabetic nephropathy, cardiac hypertrophy, atherosclerosisNasopharyngeal carcinoma, gastric cancer, colorectal cancer, lung cancer
Reported Mechanisms of Action Inhibition of STAT3, NF-κB, PI3K/AKT, and AP-1 signaling; induction of apoptosis; antioxidant effects.[6][7][8]Induction of ROS-dependent apoptosis via the Hippo pathway; modulation of JNK/c-Jun, EPH Receptor A2/AKT, PI3K/AKT, and ERK signaling.[5]

Experimental Data Summary

The following tables summarize key quantitative data from representative preclinical studies. It is important to note that these are from non-human studies and direct clinical comparisons are not available.

In Vitro Anti-Cancer Activity
CompoundCell LineAssayKey FindingsReference
Ophiopogonin D A549 (Human lung carcinoma)Western BlotDose-dependent inhibition of STAT3 phosphorylation.[8][8]
Ophiopogonin D HUVECsWestern BlotIncreased expression of CYP2J2 and PPARα.[9][9]
Ophiopogonin B C666-1, HK1 (Nasopharyngeal carcinoma)Western BlotIncreased Bax/Bcl-2 ratio and activated caspase-3.[5][5]
In Vivo Animal Model Data
CompoundAnimal ModelConditionDosage and AdministrationKey FindingsReference
Ophiopogonin D Streptozotocin-induced diabetic nephropathy ratsDiabetic NephropathyNot specifiedReversed renal dysfunction, oxidative damage, and inflammatory response.[7][7]
Ophiopogonin D Preclinical mouse modelNon-small cell lung carcinomaNot specifiedSignificantly reduced tumor growth and decreased levels of p-STAT3.[8][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Western Blot Analysis for Protein Expression

This technique was widely used to assess the effect of ophiopogonins on protein expression and phosphorylation in various signaling pathways.

  • Cell Lysis: Treated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with specific primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models of Disease
  • Streptozotocin-Induced Diabetic Nephropathy Rat Model: This model was used to evaluate the protective effects of Ophiopogonin D on kidney function. Diabetes was induced by a single intraperitoneal injection of streptozotocin. The development of diabetic nephropathy was confirmed by measuring blood glucose levels and markers of renal dysfunction.[7]

  • Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Mouse Model: This model involved the subcutaneous injection of human NSCLC cells into immunodeficient mice to form tumors. The effect of Ophiopogonin D on tumor growth was then assessed over a period of treatment.[8]

Signaling Pathways and Experimental Workflows

Ophiopogonin D Modulated Signaling Pathways in Cancer

cluster_OPD Ophiopogonin D cluster_pathways Signaling Pathways cluster_effects Cellular Effects OPD Ophiopogonin D STAT3 STAT3 OPD->STAT3 inhibits NFkB NF-κB OPD->NFkB inhibits PI3K_AKT PI3K/AKT OPD->PI3K_AKT inhibits AP1 AP-1 OPD->AP1 inhibits Proliferation Cell Proliferation STAT3->Proliferation promotes Apoptosis Apoptosis STAT3->Apoptosis inhibits NFkB->Apoptosis inhibits Inflammation Inflammation NFkB->Inflammation promotes PI3K_AKT->Proliferation promotes PI3K_AKT->Apoptosis inhibits AP1->Proliferation promotes

Caption: Ophiopogonin D inhibits multiple oncogenic signaling pathways.

Ophiopogonin B Induced Apoptosis via the Hippo Pathway

OPB Ophiopogonin B ROS Reactive Oxygen Species (ROS) OPB->ROS Hippo Hippo Pathway ROS->Hippo Mitochondria Mitochondria Hippo->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Caspase3 Activated Caspase-3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Start Cell Culture Treatment Treatment with Ophiopogonin Start->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Downstream Analysis (e.g., Western Blot, qPCR) Harvest->Analysis End Data Interpretation Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling Ophiopogonin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ophiopogonin R, a steroidal saponin with diverse biological activities. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard and Exposure Data

This compound, also known as Ophiopogonin D, is classified with specific hazards that necessitate careful handling.[1][2][3] While specific occupational exposure limits have not been established, the compound's known toxicological properties require stringent safety protocols.[1]

Hazard ClassificationGHS CodeDescriptionCitations
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure during the handling of this compound. The following equipment should be utilized:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes.[1]

  • Hand Protection: Wear chemical-resistant protective gloves.[1] Materials such as nitrile rubber are recommended.

  • Body Protection: Impervious clothing, such as a lab coat or a chemical-resistant suit, must be worn to prevent skin contact.[1]

  • Respiratory Protection: In areas with inadequate ventilation or when dust and aerosols may be generated, a suitable respirator should be used.[1]

Experimental Protocols: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4]

  • Avoid all direct contact with the substance. Do not touch eyes, skin, or clothing after handling.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[1][3]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency and Disposal Procedures

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.[1][3] Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1]

  • In Case of Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing.[1] Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[1]

  • In Case of Skin Contact: Rinse the skin thoroughly with plenty of water.[1] Remove contaminated clothing and shoes and seek medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

Disposal Plan: All waste materials, including the substance itself and any contaminated items, must be disposed of in accordance with approved waste disposal regulations.[1] Avoid release to the environment.[1] Spillage should be collected to prevent environmental contamination.[1]

This compound Spill Response Workflow

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Residue Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for responding to an this compound spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.